Infigratinib
Description
Properties
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADPYRIHXKWUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236238 | |
| Record name | BGJ-398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872511-34-7 | |
| Record name | Infigratinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872511347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Infigratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BGJ-398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INFIGRATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4055ME1VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Infigratinib's Mechanism of Action on FGFR2 Fusions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of infigratinib, a selective tyrosine kinase inhibitor (TKI), with a specific focus on its activity against Fibroblast Growth Factor Receptor 2 (FGFR2) fusions. This compound has demonstrated significant clinical activity in patients with cholangiocarcinoma harboring FGFR2 fusions.[1][2][3] This document details the molecular interactions, effects on downstream signaling pathways, and the preclinical and clinical evidence supporting its therapeutic rationale. Methodologies for key experimental assays are provided to facilitate further research and development in this area.
Introduction to FGFR2 Fusions and this compound
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and survival.[4] Genetic alterations in FGFRs, such as gene fusions, can lead to constitutive, ligand-independent activation of the receptor, driving oncogenesis in various cancers.[5][6] FGFR2 fusions are particularly prevalent in intrahepatic cholangiocarcinoma, occurring in approximately 10-16% of cases.[4][7] These fusions result from chromosomal rearrangements that join the N-terminal portion of FGFR2, including the kinase domain, with a fusion partner protein, leading to dimerization and constitutive activation of downstream signaling pathways.[5][6]
This compound (formerly BGJ398) is an orally bioavailable, potent, and selective inhibitor of FGFR1, FGFR2, and FGFR3.[5][8][9] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain and thereby blocking its catalytic activity.[5][10] This inhibition effectively abrogates the downstream signaling cascades that promote tumor cell growth and survival.[4]
Core Mechanism of Action
Molecular Interaction with the FGFR2 Kinase Domain
This compound functions as a reversible, ATP-competitive inhibitor of the FGFR kinase domain.[5][10] Structural and molecular modeling studies have elucidated the specific interactions between this compound and the ATP-binding cleft of FGFR2.[11] The binding of this compound prevents the autophosphorylation of the receptor, a critical step in its activation, and subsequently blocks the phosphorylation of downstream signaling molecules.[11]
Inhibition of Downstream Signaling Pathways
The constitutive activation of FGFR2 fusions leads to the persistent activation of several key downstream signaling pathways that are crucial for cancer cell proliferation and survival. This compound's inhibition of the FGFR2 kinase effectively shuts down these pathways. The primary pathways affected are:
-
Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Constitutive FGFR2 signaling leads to the phosphorylation and activation of FRS2 (FGFR substrate 2), which in turn recruits Grb2 and Sos, leading to the activation of Ras and the subsequent MAPK cascade.[8] this compound treatment leads to a marked reduction in the phosphorylation of FRS2 and ERK.[8]
-
PI3K-Akt-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Activated FGFR2 can also signal through the PI3K-Akt pathway.[8] Inhibition by this compound has been shown to decrease the phosphorylation of Akt.[8]
-
PLCγ-PKC Pathway: This pathway is involved in cell migration and invasion. While less commonly the primary focus in the context of this compound's anti-proliferative effects, it is another downstream effector of FGFR signaling.[8]
Quantitative Data
The potency and efficacy of this compound have been quantified through various preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| FGFR1 | Biochemical | 0.9 | [8] |
| FGFR2 | Biochemical | 1.4 | [8] |
| FGFR3 | Biochemical | 1.0 | [8] |
| FGFR4 | Biochemical | 60 | [8] |
| VEGFR2 | Biochemical | 180 | [8] |
| FGFR1 | Cellular Autophosphorylation | <7 | [2] |
| FGFR2 | Cellular Autophosphorylation | <7 | [2] |
| FGFR3 | Cellular Autophosphorylation | <7 | [2] |
| FGFR4 | Cellular Autophosphorylation | 22.5 | [2] |
| BaF3 cells expressing FGFR1 | Cell Proliferation | 10 | [2] |
| BaF3 cells expressing FGFR2 | Cell Proliferation | 11 | [2] |
| BaF3 cells expressing FGFR3 | Cell Proliferation | 14 | [2] |
Table 2: Clinical Efficacy of this compound in FGFR2 Fusion-Positive Cholangiocarcinoma (Phase II Study - NCT02150967)
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 23.1% (95% CI, 15.6%-32.2%) | [1][2][12][13] |
| Complete Response (CR) | 0.9% (1 patient) | [13] |
| Partial Response (PR) | 22.2% (24 patients) | [12][13] |
| Stable Disease (SD) | 61.1% (66 patients) | [1] |
| Median Duration of Response (DOR) | 5.0 months (95% CI, 0.9-19.1) | [1][13] |
| Median Progression-Free Survival (PFS) | 7.3 months (95% CI, 5.6-7.6) | [1][13] |
| Median Overall Survival (OS) | 12.2 months (95% CI, 10.7-14.9) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the affinity of an inhibitor for a kinase by detecting the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site.
Materials:
-
FGFR2 Kinase (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Kinase Buffer
-
This compound (or other test compounds)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the FGFR2 kinase and the Eu-anti-Tag antibody in kinase buffer.
-
Tracer Preparation: Prepare a solution of the kinase tracer in kinase buffer.
-
Assay Assembly: a. Add 5 µL of the diluted this compound solution to the wells of a 384-well plate. b. Add 5 µL of the kinase/antibody mixture to each well. c. Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
-
Data Analysis: Plot the emission ratio against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
FGFR2 fusion-positive cholangiocarcinoma cell line (e.g., cell lines derived from patient-derived xenografts)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Tumor Xenograft Model
Patient-derived xenograft (PDX) models are valuable for assessing the in vivo efficacy of anti-cancer agents.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-scid gamma mice)
-
FGFR2 fusion-positive cholangiocarcinoma tumor tissue from a patient or a PDX line
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously implant small fragments of the tumor tissue into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group at a specified dose and schedule (e.g., once daily). Administer the vehicle to the control group.
-
Efficacy Evaluation: Measure tumor volumes and body weights regularly throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for pharmacodynamic markers like p-ERK).
Mechanisms of Resistance
Despite the initial efficacy of this compound, acquired resistance can develop, limiting long-term clinical benefit. The primary mechanism of resistance is the emergence of secondary mutations within the FGFR2 kinase domain. These mutations can interfere with the binding of this compound to the ATP pocket.
Commonly observed resistance mutations include:
-
Gatekeeper mutations (e.g., V564F): These mutations are located at the "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site. A mutation to a bulkier amino acid can sterically hinder the binding of this compound.[14]
-
Molecular brake mutations (e.g., N550K): These mutations can stabilize the active conformation of the kinase, reducing the relative affinity of the inhibitor.[4]
The development of next-generation FGFR inhibitors and combination therapies are strategies being explored to overcome these resistance mechanisms.
Conclusion
This compound is a potent and selective inhibitor of FGFR1-3 that has demonstrated significant clinical activity against FGFR2 fusion-positive cholangiocarcinoma. Its mechanism of action is well-characterized, involving the ATP-competitive inhibition of the FGFR2 kinase domain and the subsequent blockade of downstream oncogenic signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of this compound, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community engaged in cancer research and drug development. Understanding the nuances of its mechanism and the emergence of resistance will be critical for optimizing its therapeutic use and developing novel strategies to improve patient outcomes.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. This compound (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Detection of FGFR fusions in intrahepatic cholangiocarcinoma using targeted RNA sequencing. - ASCO [asco.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Patient-Derived Xenograft Models for Intrahepatic Cholangiocarcinoma and Their Application in Guiding Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Highly Transplantable Cholangiocarcinoma Cell Lines from a Patient-Derived Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Infigratinib's Binding Affinity for FGFR1 vs. FGFR3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Infigratinib (BGJ398) is a potent, orally available, ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[1] Aberrant FGFR signaling is a known driver in various malignancies, making it a critical target for therapeutic intervention. This technical guide provides an in-depth analysis of the binding affinity of this compound for FGFR1 and FGFR3, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. Biochemical and cellular assays consistently demonstrate that this compound potently inhibits both FGFR1 and FGFR3 with nanomolar efficacy, exhibiting a high and comparable affinity for both receptor isoforms.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound for FGFR1 and FGFR3 has been characterized using various in vitro and cellular assays. The data, summarized below, indicates a strong and similar inhibitory activity against both receptors.
| Parameter | FGFR1 | FGFR3 | Assay Type | Reference |
| IC50 | 0.9 nM | 1.0 nM | Biochemical Kinase Assay | [2] |
| IC50 | 10 nM | 14 nM | Ba/F3 Cell Proliferation Assay | [2] |
Table 1: this compound IC50 Values for FGFR1 and FGFR3. The half-maximal inhibitory concentration (IC50) values demonstrate potent inhibition of both FGFR1 and FGFR3 in biochemical and cellular contexts.
Experimental Protocols
Biochemical Kinase Assay (Radiometric)
This assay quantifies the enzymatic activity of the purified kinase domain of FGFR1 and FGFR3 in the presence of this compound.
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of FGFR1 and FGFR3.
Materials:
-
Purified recombinant GST-tagged FGFR1 and FGFR3 kinase domains
-
Poly(E,Y) 4:1 as a generic substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
This compound (serially diluted)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 1 mM DTT, 250 μg/mL PEG 20000)
-
96-well plates
-
Immobilon-PVDF membranes
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, combine the serially diluted this compound, the substrate mixture (poly(E,Y) and non-radiolabeled ATP), and [γ-³³P]ATP.
-
Initiate the kinase reaction by adding the purified GST-FGFR1 or GST-FGFR3 kinase domain to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding EDTA.
-
Transfer a portion of the reaction mixture onto an Immobilon-PVDF membrane.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated ³³P into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[3]
Cell-Based Proliferation Assay (Ba/F3 Cells)
This assay assesses the ability of this compound to inhibit the proliferation of engineered Ba/F3 cells that are dependent on the activity of ectopically expressed FGFR1 or FGFR3 for their survival and growth.
Objective: To determine the concentration of this compound that inhibits 50% of the proliferation of FGFR1- or FGFR3-dependent Ba/F3 cells.
Materials:
-
Ba/F3 cells engineered to express human FGFR1 or FGFR3
-
Cell culture medium (e.g., RPMI-1640 with supplements)
-
This compound (serially diluted)
-
384-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the engineered Ba/F3-FGFR1 and Ba/F3-FGFR3 cells in 384-well plates.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 48 hours).
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[3]
FGFR1 and FGFR3 Signaling Pathways
Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and undergo autophosphorylation of their intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling events that regulate key cellular processes such as proliferation, survival, differentiation, and migration.[4] Both FGFR1 and FGFR3 largely utilize the same major signaling pathways; however, the cellular context and the specific array of downstream effectors can lead to different biological outcomes.
The primary signaling cascades activated by FGFR1 and FGFR3 include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.
-
PLCγ Pathway: Activation of phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence calcium signaling and protein kinase C (PKC) activation.
-
STAT Pathway: Signal transducer and activator of transcription (STAT) proteins can be directly activated by FGFRs, leading to their translocation to the nucleus and regulation of gene expression.
This compound, by binding to the ATP-binding pocket of the FGFR kinase domain, prevents the autophosphorylation and subsequent activation of these downstream pathways.[1]
Conclusion
This compound demonstrates potent and selective inhibition of both FGFR1 and FGFR3 with high affinity, as evidenced by nanomolar IC50 values in both biochemical and cellular assays. The binding affinities for FGFR1 and FGFR3 are comparable, positioning this compound as a dual inhibitor of these key oncogenic drivers. The detailed experimental protocols provided herein offer a framework for the preclinical assessment of this compound and other FGFR inhibitors. A thorough understanding of the FGFR signaling pathways is crucial for the continued development and clinical application of targeted therapies like this compound in cancers harboring FGFR alterations.
References
Preclinical Profile of Infigratinib in Cholangiocarcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib (formerly BGJ398) is a potent and selective, ATP-competitive oral inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with particular activity against FGFR1, FGFR2, and FGFR3.[1][2] In cholangiocarcinoma (CCA), particularly the intrahepatic subtype (iCCA), genetic alterations such as fusions and rearrangements involving FGFR2 are key oncogenic drivers, occurring in approximately 10-16% of patients.[1][3] These alterations lead to constitutive activation of the FGFR signaling pathway, promoting tumor cell proliferation, survival, and angiogenesis. This compound was developed to target this dependency and has shown significant preclinical activity, which paved the way for its clinical development and eventual FDA approval for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[1] This technical guide provides an in-depth overview of the preclinical studies of this compound in cholangiocarcinoma, focusing on its mechanism of action, in vitro and in vivo efficacy, and the molecular basis of resistance.
Data Presentation
In Vitro Efficacy of this compound
The in vitro potency of this compound has been evaluated in both biochemical and cellular assays, demonstrating its high affinity for FGFR1, FGFR2, and FGFR3.
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Assay | FGFR1 | 0.9 | [1] |
| FGFR2 | 1.4 | [1] | |
| FGFR3 | 1.0 | [1] | |
| FGFR4 | 60 | [1] | |
| FGFR3 K650E (mutant) | 4.9 | [4] | |
| VEGFR2 | 180 | [4] | |
| Cellular Auto-phosphorylation Assay (HEK-293 cells) | FGFR1 | <7 | [4] |
| FGFR2 | <7 | [4] | |
| FGFR3 | <7 | [4] | |
| FGFR4 | 22.5 | [4] | |
| Cellular Proliferation Assay (BaF3 cells) | FGFR1-dependent | 10 | [4] |
| FGFR2-dependent | 11 | [4] | |
| FGFR3-dependent | 14 | [4] | |
| FGFR4-dependent | 392 | [4] | |
| VEGFR2-dependent | 1019 | [4] | |
| Cellular Proliferation Assay (CCA Cell Lines) | ICC13-7 (FGFR2-PHGDH fusion) | ~10 |
In Vivo Efficacy of this compound in a Cholangiocarcinoma Patient-Derived Xenograft (PDX) Model
Preclinical in vivo studies using patient-derived xenografts (PDX) from cholangiocarcinoma patients with FGFR2 fusions have demonstrated significant anti-tumor activity of this compound.
| Parameter | Description | Reference |
| Animal Model | Immunocompromised mice (e.g., NOD/SCID) bearing subcutaneously implanted human CCA tumors with FGFR2 fusions. | [3] |
| Treatment Regimen | This compound administered orally, once daily. A dose of 125 mg was identified as the maximum tolerated dose in early clinical trials and similar doses on a mg/kg basis are often used in preclinical models.[1] | |
| Efficacy Endpoint | Tumor Growth Inhibition (TGI). | |
| Results | Significant reduction in tumor burden in a patient-derived xenograft model of iCCA.[3] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified FGFR kinases.
Methodology: A radiometric kinase assay using a filter-binding method is employed.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant FGFR kinase domain (e.g., GST-FGFR3-K650E), a generic substrate (e.g., poly(E-Y) 4:1), and a buffer solution (e.g., 20 mM Tris-HCl, pH 7.5, 3 mM MnCl2, 3 mM MgCl2, 1 mM DTT).
-
Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP, including a radiolabeled ATP (γ-[33P]-ATP).
-
Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 10 minutes).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP by spotting the mixture onto a filter membrane and washing with a solution like 0.5% H3PO4.
-
Quantification: The amount of incorporated radioactivity on the filter is quantified using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each this compound concentration is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Auto-phosphorylation Assay
Objective: To assess the ability of this compound to inhibit the auto-phosphorylation of FGFRs in a cellular context.
Methodology: An ELISA-based assay is utilized in cells overexpressing a specific FGFR.[4]
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are transiently transfected with expression vectors for the desired FGFR (FGFR1, 2, 3, or 4).[4]
-
Compound Treatment: The transfected cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Following treatment, the cells are lysed to release the cellular proteins.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed. A capture antibody specific for the FGFR protein is coated on the wells of a microplate. The cell lysates are added to the wells, and the FGFR protein is captured. A detection antibody that specifically recognizes the phosphorylated form of the FGFR is then added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of phosphorylated FGFR.
-
IC50 Calculation: The IC50 value is calculated by plotting the signal against the this compound concentration.
Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cells dependent on FGFR signaling.
Methodology: A cell viability assay is performed using cholangiocarcinoma cell lines harboring FGFR2 fusions (e.g., ICC13-7) or engineered cell lines (e.g., BaF3) made dependent on specific FGFRs for survival and proliferation.[4]
-
Cell Seeding: The cells are seeded in 96-well or 384-well plates at a predetermined density.
-
Compound Addition: this compound is added to the wells at various concentrations.
-
Incubation: The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader, and the percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model that closely recapitulates the human tumor environment.
Methodology:
-
Tumor Implantation: Fresh tumor tissue from a cholangiocarcinoma patient with a confirmed FGFR2 fusion is obtained under sterile conditions. The tissue is fragmented into small pieces (e.g., 2-3 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID mice).
-
Tumor Growth Monitoring: The mice are monitored regularly for tumor growth. Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally, once daily, at a specified dose. The vehicle used for the control group should be identical to that used for the drug formulation.
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., inhibition of FGFR phosphorylation) and other biomarkers of response or resistance.
Mandatory Visualization
Caption: this compound's mechanism of action as an ATP-competitive FGFR inhibitor.
Caption: Workflow for evaluating this compound efficacy in a PDX model.
Caption: Mechanisms of acquired resistance to this compound in cholangiocarcinoma.
References
- 1. This compound for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in pretreated cholangiocarcinoma with FGFR2 fusions or rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bridgebio.com [bridgebio.com]
Infigratinib's Reach Extends Beyond MAPK: An In-Depth Technical Guide
For Immediate Release
A deep dive into the multifaceted signaling implications of the FGFR inhibitor infigratinib reveals significant activity beyond the well-established MAPK pathway. This guide offers researchers, scientists, and drug development professionals a comprehensive look at its broader mechanistic profile, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound, a selective ATP-competitive tyrosine kinase inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, has shown clinical activity in cancers with FGFR alterations, such as cholangiocarcinoma and urothelial carcinoma.[1][2] While its inhibitory effects on the downstream RAS-Mitogen-Activated Protein Kinase (MAPK) signaling cascade are well-documented, a growing body of evidence demonstrates that this compound's influence extends to other critical cellular signaling networks.[3][4] This technical guide synthesizes preclinical and clinical findings to elucidate the role of this compound in modulating these alternative pathways, providing valuable insights for ongoing research and therapeutic development.
Core Mechanism of Action and Kinase Selectivity
This compound functions by binding to the ATP-binding pocket of FGFRs, preventing receptor autophosphorylation and subsequently blocking downstream signaling.[3][5] Its primary targets are FGFR1, FGFR2, and FGFR3, with significantly less activity against FGFR4 and other kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[6] This selectivity is crucial for its therapeutic window and side-effect profile.
| Kinase Target | IC50 (nM) | Reference(s) |
| FGFR1 | 0.9 - 1.1 | [1][6] |
| FGFR2 | 1.0 - 1.4 | [1][6] |
| FGFR3 | 1.0 - 2.0 | [1][6] |
| FGFR4 | 60 - 61 | [1][6] |
| VEGFR2 | 180 | [6] |
| Table 1: this compound Kinase Inhibition Profile (IC50 values from biochemical assays) |
Beyond MAPK: Modulation of Key Signaling Pathways
FGFR activation is a hub for multiple signaling cascades that drive cell proliferation, survival, and differentiation. In addition to the MAPK pathway, this compound's inhibition of FGFRs has significant consequences for the PI3K/AKT/mTOR, JAK/STAT, and PLCγ pathways.
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical regulator of cell growth, metabolism, and survival. Preclinical studies have demonstrated that aberrant FGFR signaling can lead to the activation of this pathway. Consequently, this compound has been shown to suppress the phosphorylation of key components of this cascade. However, upregulation of the PI3K/AKT/mTOR pathway has also been identified as a mechanism of acquired resistance to this compound. In resistant lung and urothelial cancer cell lines, chronic exposure to this compound led to increased signaling through this pathway, suggesting a compensatory survival mechanism.[7]
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. WITHDRAWN: FDA grants accelerated approval to this compound for metastatic cholangiocarcinoma | FDA [fda.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Investigating the In Vivo Pharmacodynamics of Infigratinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib (BGJ398) is a potent, orally bioavailable, and selective ATP-competitive tyrosine kinase inhibitor targeting fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3).[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene fusions, mutations, or amplifications, is a key driver in various malignancies and developmental disorders.[1][4] this compound acts by binding to the ATP-binding pocket of the FGFR kinase domain, which blocks its autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[3][5] This inhibition ultimately leads to decreased cell proliferation and the induction of apoptosis in FGFR-dependent tumor cells.[2][3]
Approved by the FDA for the treatment of patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma (CCA) harboring an FGFR2 fusion or other rearrangement, this compound's clinical utility is under investigation across a range of FGFR-driven cancers.[1][6][7] Furthermore, its mechanism has prompted preclinical and clinical investigation into its potential for treating genetic skeletal conditions like achondroplasia, which is caused by a gain-of-function mutation in FGFR3. This guide provides an in-depth overview of the in vivo pharmacodynamics of this compound, summarizing key preclinical findings, experimental methodologies, and pharmacodynamic biomarkers.
Mechanism of Action and Signaling Pathway
The FGFR signaling cascade is crucial for normal cellular processes including proliferation, survival, migration, and angiogenesis.[5] Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular tyrosine kinase domains. This event serves as a docking site for adaptor proteins like FGFR Substrate 2 (FRS2), which in turn recruits other proteins to activate downstream pathways critical for cell growth and survival.[4][8][9] In various cancers, alterations to FGFR genes lead to constitutive, ligand-independent activation of this pathway, promoting uncontrolled tumor growth.[1][5] this compound selectively inhibits FGFR1/2/3, thereby blocking this aberrant signaling at its source.[3]
In Vivo Pharmacodynamic Models and Methodologies
The in vivo effects of this compound have been characterized in various preclinical models, primarily patient-derived xenografts (PDX) and genetically engineered mouse models.
Key Experimental Models
-
Oncology Xenograft Models: Patient- or cell-line-derived tumor tissues with known FGFR alterations are implanted subcutaneously into immunocompromised mice (e.g., nu/nu NMRI or SCID mice).[10][11][12] These models are the standard for evaluating anti-tumor efficacy, dose-response relationships, and pharmacodynamic effects on signaling pathways within the tumor microenvironment.[11][13]
-
Achondroplasia Mouse Models: Genetically engineered mice, such as the Fgfr3Y367C/+ model which mimics the human condition, are used to assess the effect of low-dose this compound on skeletal development.[14][15] These studies focus on endpoints like bone growth and normalization of growth plate histology.[16]
Detailed Experimental Protocols
Protocol 1: Tumor Xenograft Efficacy Study
-
Cell/Tissue Implantation: 6-7 week old female immunodeficient mice (e.g., nu/nu NMRI) are used.[12] Human GIST, HCC, or other tumor tissue/cells are implanted subcutaneously into the flank of each mouse.[10][11]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 170-250 mm³).[11] Mice are then randomized into treatment and control groups (typically 8-10 mice per group).[11]
-
Drug Administration: this compound is administered, typically via oral gavage, once daily (QD) at doses ranging from 10 to 30 mg/kg.[11] The vehicle control group receives the formulation buffer.
-
Monitoring: Tumor volume is calculated regularly (e.g., twice weekly) using caliper measurements. Animal body weight and general health are monitored as indicators of toxicity.
-
Endpoint and Tissue Collection: When control tumors reach a predetermined size or at the end of the study period (e.g., 14-30 days), mice are euthanized.[11] Tumors are excised, weighed, and either flash-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for histological analysis.[11]
Protocol 2: Western Blotting for Pathway Modulation
-
Lysate Preparation: Frozen tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 10 µg) are loaded and separated on an SDS-polyacrylamide gel. Proteins are then transferred to a PVDF membrane.[17]
-
Blocking and Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with Tween-20 (TBST).[17] The membrane is then incubated overnight at 4°C with primary antibodies targeting total and phosphorylated proteins (e.g., anti-p-FGFR, anti-p-ERK).[17][18]
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17] The signal is visualized using an enhanced chemiluminescence (ECL) substrate.[17] Band intensities are quantified using densitometry software.
Protocol 3: Immunohistochemistry (IHC) for Proliferation and Apoptosis
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissues are sectioned (e.g., 4-5 µm).
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., using a steamer in citrate buffer).[19]
-
Staining: Sections are incubated with primary antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[20]
-
Detection and Visualization: A secondary antibody linked to a detection system (e.g., HRP-DAB) is applied.[19] Sections are counterstained with hematoxylin.
-
Quantification: The percentage of positively stained cells (e.g., Ki-67 positive nuclei) is determined by counting cells in multiple high-power fields across the tumor section.
Pharmacodynamic Effects in Preclinical Models
In vivo studies have consistently demonstrated this compound's ability to inhibit tumor growth, modulate the tumor microenvironment, and affect key physiological processes through on-target FGFR inhibition.
Oncology: Tumor Growth and Pathway Inhibition
This compound exhibits potent, dose-dependent anti-tumor activity in xenograft models of various cancers that harbor FGFR alterations.[11] In a hepatocellular carcinoma (HCC) model, daily treatment led to significant reductions in tumor burden.[11] This growth inhibition is directly correlated with the suppression of FGFR signaling. In vivo analysis shows that this compound treatment leads to a rapid and sustained reduction in the phosphorylation of FRS2-α and ERK1/2 in tumor tissues.[13] Furthermore, this compound induces apoptosis, evidenced by increased levels of cleaved PARP, and reduces cell proliferation.[11][21]
Table 1: this compound Anti-Tumor Activity in HCC Xenograft Model
| Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Reference |
|---|---|---|
| 10 | ~65% | [11] |
| 20 | ~96% | [11] |
| 30 | ~98% |[11] |
Beyond direct effects on tumor cells, this compound also remodels the tumor microenvironment. In HCC models, it has been shown to inhibit hypoxia and promote "vascular normalization," a process that creates more functional and efficient tumor blood vessels, which can improve the delivery of other therapeutic agents.[11][22]
Skeletal Dysplasia: Correction of Growth Abnormalities
In the context of achondroplasia, which is driven by a constitutively active FGFR3 mutant, low-dose this compound has shown remarkable efficacy in preclinical models.[16] In the Fgfr3Y367C/+ mouse model, daily or intermittent low-dose treatment significantly improves the clinical hallmarks of the condition, including correcting the growth of both axial and appendicular skeletons.[16][15] Histological analysis demonstrates a positive impact on chondrocyte differentiation in the cartilage growth plate.[16][23]
Table 2: Effect of Low-Dose this compound in Achondroplasia Mouse Model (Fgfr3Y367C/+)
| Dose (mg/kg/day) | Endpoint | Improvement vs. Control | Reference |
|---|---|---|---|
| 0.5 | Upper Limb Length | 7-14% | [14] |
| 0.5 | Lower Limb Length | 10-17% | [14] |
| 0.5 | Foramen Magnum Area | 12% |[14] |
Key In Vivo Pharmacodynamic Biomarkers
The pharmacodynamic activity of this compound can be monitored in vivo using specific biomarkers that reflect its on-target engagement of FGFR.
Hyperphosphatemia
Hyperphosphatemia (elevated serum phosphate) is a well-established on-target, class effect of FGFR inhibitors.[24][25] FGFR signaling, particularly through FGFR1, plays a role in phosphate homeostasis.[24] Inhibition of this pathway by this compound leads to a predictable and manageable increase in serum phosphate levels. In preclinical models, a clear dose- and exposure-dependent relationship with serum phosphorus was observed at oncology-relevant doses (≥10 mg/kg), but this effect was not significant at the much lower doses used in achondroplasia models (≤5 mg/kg).[26] In clinical settings, hyperphosphatemia has been correlated with drug exposure and, importantly, with therapeutic response, suggesting it can serve as a surrogate biomarker for target engagement and potential efficacy.[24]
Table 3: this compound Dose and Serum Phosphorus Relationship in Preclinical Models
| Species | Dose Range (mg/kg) | Dose-Phosphorus Relationship | Reference |
|---|---|---|---|
| Rat & Mouse | 0.03 - 5 | No significant relationship | [26] |
| Rat, Mouse, Dog | ≥10 | Significant positive relationship |[26] |
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of this compound as a Potent Reversible Inhibitor and Mechanism-Based Inactivator of CYP2J2: Nascent Evidence for a Potential In Vivo Metabolic Drug-Drug Interaction with Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.publicnow.com [docs.publicnow.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bridgebio.com [bridgebio.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Low-dose this compound increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. FGFR1 clustering with engineered tetravalent antibody improves the efficiency and modifies the mechanism of receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sysy-histosure.com [sysy-histosure.com]
- 20. biocare.net [biocare.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. qedtx.com [qedtx.com]
- 25. Relationship between hyperphosphatemia with this compound (BGJ398) and efficacy in <em>FGFR3</em>-altered advanced/metastatic urothelial carcinoma (aUC). - ASCO [asco.org]
- 26. SUN-098 Low-Dose this compound Treatment Does Not Lead to Changes in Phosphorous Preclinically in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Infigratinib's Potential in Pediatric Oncology: A Technical Guide
An In-depth Review of Preclinical Evidence and Future Directions for Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib (BGJ398), a selective, ATP-competitive, pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor, has emerged as a promising therapeutic agent in adult cancers harboring FGFR alterations.[1] While its clinical application in pediatric oncology remains investigational, a growing body of preclinical evidence suggests its potential in treating childhood malignancies driven by aberrant FGFR signaling. This technical guide synthesizes the current understanding of this compound's mechanism of action, preclinical efficacy in pediatric cancer models, and available clinical data in pediatric populations, providing a comprehensive resource for researchers and drug development professionals.
FGFR signaling pathways are crucial for normal development, and their dysregulation through gene fusions, mutations, or amplifications has been implicated in the pathogenesis of various pediatric cancers.[2] Activating FGFR alterations are found in approximately 3% of pediatric solid tumors, including rhabdomyosarcoma and low-grade gliomas, highlighting a potential therapeutic window for targeted inhibitors like this compound.[2]
Mechanism of Action
This compound potently inhibits FGFR1, FGFR2, and FGFR3, with a lower affinity for FGFR4.[1][3] It binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[4] The inhibition of these pathways ultimately leads to decreased cell proliferation and survival in cancer cells with activating FGFR alterations.
dot
Caption: this compound inhibits the FGFR signaling pathway.
Preclinical Data in Pediatric Cancer Models
While extensive preclinical data for this compound in pediatric cancers are still emerging, existing studies demonstrate its potential.
In Vitro Studies
This compound has shown potent inhibitory activity against a panel of cancer cell lines with FGFR alterations. Although not exclusively pediatric, these studies provide a strong rationale for its investigation in childhood cancers with similar genetic drivers.
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | <500[5] |
| CAL-120 | Breast Cancer | FGFR1 Amplification | <500[5] |
| MDA-MB-134 | Breast Cancer | FGFR1 Amplification | <500[5] |
| DMS114 | Lung Cancer | FGFR1 Amplification | <500[5] |
| RT112 | Bladder Cancer | FGFR3 Overexpression | 5[6] |
| RT4 | Bladder Cancer | FGFR3 Overexpression | 30[6] |
| SW780 | Bladder Cancer | FGFR3 Overexpression | 32[6] |
| JMSU1 | Bladder Cancer | FGFR3 Overexpression | 15[6] |
Table 1: this compound IC50 Values in Various Cancer Cell Lines.
A study on multidrug-resistant cancer cell lines, including triple-negative breast cancer and gastrointestinal stromal tumor cells, found that this compound could restore sensitivity to chemotherapeutic agents like paclitaxel and doxorubicin by inhibiting P-glycoprotein.[7] This suggests a potential dual role for this compound in pediatric cancers, both as a targeted agent and as a chemosensitizer.
In Vivo Studies
A preclinical study utilizing a zebrafish xenograft model of rhabdomyosarcoma (RMS) provides the most direct evidence of this compound's efficacy in a pediatric cancer model to date.
| RMS Cell Lines | Fusion Status | Relative Tumor Area (vs. Vehicle) |
| Rh4 | Fusion-Positive | ~0.6 |
| Rh30 | Fusion-Positive | ~0.55 |
| Rh41 | Fusion-Positive | ~0.7 |
| RMS-01 | Fusion-Positive | ~0.8 |
| RD | Fusion-Negative | ~0.9 |
| JR1 | Fusion-Negative | ~0.85 |
| SMS-CTR | Fusion-Negative | ~0.95 |
Table 2: Effect of this compound (0.1 µM) on Tumor Growth in Rhabdomyosarcoma Zebrafish Xenografts. [8]
The study demonstrated that this compound significantly inhibited the growth of several RMS cell line xenografts, with a more pronounced effect observed in fusion-positive (FP) RMS lines.[9] Furthermore, this compound was shown to block neo-vascularization in the tumor xenografts.[8]
Experimental Protocols
Cell Viability Assay (General Protocol)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines is the MTT or resazurin assay.
dot
Caption: Workflow for a typical cell viability assay.
Methodology:
-
Cell Seeding: Plate pediatric cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[10][11]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.[6][12]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin solution to each well and incubate for 1-4 hours.[10][11]
-
Measurement: For MTT assays, add a solubilization solution to dissolve the formazan crystals and measure the absorbance. For resazurin assays, measure the fluorescence.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.[6]
Zebrafish Xenograft Model for Rhabdomyosarcoma
This in vivo model allows for the assessment of tumor growth and response to therapy in a living organism.
Methodology:
-
Cell Preparation: Label RMS cell lines with a fluorescent dye.[9]
-
Microinjection: Inject the fluorescently labeled RMS cells into the yolk sac of 2-day-old zebrafish embryos.[9]
-
Drug Administration: Add this compound to the water of the zebrafish embryos 4 hours post-injection.[9]
-
Imaging and Analysis: Image the xenografts and the surrounding vasculature at specified time points.[9]
-
Tumor Growth Quantification: Measure the tumor area from the fluorescent images to assess tumor growth inhibition.[8]
Clinical Trials in Pediatric Populations
To date, clinical trials of this compound in pediatric patients have primarily focused on achondroplasia, a genetic bone disorder caused by activating mutations in FGFR3.[4][13][14][15][16][17] The PROPEL 2 (NCT04265651) and a subsequent study in younger children (NCT07169279) are Phase 2 trials evaluating the safety, tolerability, and efficacy of this compound in children with achondroplasia.[14][18][19][20]
While these trials are not in an oncology setting, they provide valuable safety and pharmacokinetic data for this compound in a pediatric population. The doses being explored in the achondroplasia trials are significantly lower than those used in adult oncology studies.[21]
A planned pediatric study for this compound in oncology (NCT05222165) was mentioned as a postmarketing requirement by the FDA, but specific details about this trial are not yet publicly available.[2]
Future Directions and Considerations
The preclinical data, though limited, provides a compelling rationale for the clinical investigation of this compound in pediatric cancers with FGFR alterations. Key areas for future research include:
-
Expansion of Preclinical Studies: Evaluating this compound in a broader range of pediatric cancer cell lines and patient-derived xenograft models, including neuroblastoma and pediatric high-grade gliomas, is crucial to identify responsive tumor types and potential biomarkers of sensitivity.
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapy or other targeted agents could enhance its therapeutic efficacy and overcome potential resistance mechanisms. The finding that this compound can inhibit P-glycoprotein warrants further exploration of its role as a chemosensitizer.[7]
-
Clinical Trial Design: The design of future pediatric oncology trials should leverage the safety and pharmacokinetic data from the achondroplasia studies to establish appropriate dosing regimens. A "tumor-agnostic" trial design, enrolling patients with any solid tumor harboring an FGFR alteration, could be an efficient strategy to evaluate this compound's efficacy across different pediatric cancer histologies.[22]
-
Mechanisms of Resistance: Understanding potential mechanisms of resistance to this compound in the pediatric setting will be critical for developing strategies to prolong its clinical benefit.
Conclusion
This compound holds significant promise as a targeted therapy for a subset of pediatric cancers driven by FGFR alterations. While clinical data in this specific population is currently lacking, the strong preclinical rationale, coupled with emerging safety data from non-oncology pediatric trials, provides a solid foundation for its further investigation. Continued research into its efficacy in relevant preclinical models and the initiation of well-designed clinical trials are essential to translate the potential of this compound into tangible clinical benefits for children with cancer.
References
- 1. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rare FGFR Oncogenic Alterations in Sequenced Pediatric Solid and Brain Tumors Suggest FGFR Is a Relevant Molecular Target in Childhood Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Portico [access.portico.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A dual readout embryonic zebrafish xenograft model of rhabdomyosarcoma to assess clinically relevant multi-receptor tyrosine kinase inhibitors [frontiersin.org]
- 9. A dual readout embryonic zebrafish xenograft model of rhabdomyosarcoma to assess clinically relevant multi-receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oral this compound Improves Growth in Children with Achondroplasia, finds NEJM study [medicaldialogues.in]
- 14. This compound in children with achondroplasia: the PROPEL and PROPEL 2 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral this compound Therapy in Children with Achondroplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in children with achondroplasia: the PROPEL and PROPEL 2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study of this compound in Children With Achondroplasia [ctv.veeva.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. University of California Health Achondroplasia Trial → Interventional Study of this compound in Children < 3 Years Old With Achondroplasia (ACH) [clinicaltrials.ucbraid.org]
- 21. aisac.it [aisac.it]
- 22. firstwordpharma.com [firstwordpharma.com]
Infigratinib's Therapeutic Potential Beyond Oncology: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib, a selective, ATP-competitive, fibroblast growth factor receptor (FGFR) 1-3 tyrosine kinase inhibitor, has garnered significant attention for its therapeutic applications in oncology. However, a growing body of preclinical evidence suggests its potential extends to non-oncology indications, most notably in the treatment of achondroplasia, the most common form of dwarfism. This technical guide synthesizes the early research on this compound in non-oncological contexts, providing a detailed overview of its mechanism of action, experimental protocols from key preclinical studies, and a comprehensive summary of the quantitative data.
Mechanism of Action in Achondroplasia
Achondroplasia is caused by a gain-of-function mutation in the FGFR3 gene, leading to constitutive activation of the receptor. This overactive signaling inhibits chondrocyte proliferation and differentiation in the growth plates of long bones, resulting in disproportionate short stature.[1][2][3] this compound directly targets this underlying mechanism by inhibiting the phosphorylation of FGFR3, thereby attenuating its downstream signaling pathways.[4][5] The primary pathways implicated in the pathogenesis of achondroplasia and modulated by this compound are the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways.[6][7] By dampening these overactive signals, this compound aims to restore normal chondrocyte function and promote bone growth.
References
- 1. QED and Parent Company BridgeBio Announce Preclinical Data Supporting Tolerability and Activity of Low-dose this compound in Treating Achondroplasia [prnewswire.com]
- 2. bridgebio.com [bridgebio.com]
- 3. Low-dose this compound increases bone growth and corrects growth plate abnormalities in an achondroplasia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in children with achondroplasia: the PROPEL and PROPEL 2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qedtx.com [qedtx.com]
- 6. qedtx.com [qedtx.com]
- 7. 2minutemedicine.com [2minutemedicine.com]
Methodological & Application
Application Note: Detection of p-FGFR Inhibition by Infigratinib using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Aberrant FGFR signaling, often due to genetic alterations like mutations, amplifications, or fusions, is a key driver in various cancers.[1][3] Infigratinib is a potent and selective ATP-competitive tyrosine kinase inhibitor of FGFR1, FGFR2, and FGFR3.[1][3] It functions by binding to the ATP-binding pocket of the FGFR, thereby blocking its kinase activity and preventing downstream signaling pathways that promote tumor growth.[2][3] This application note provides a detailed protocol for utilizing Western blot to detect the phosphorylation status of FGFR (p-FGFR) in cancer cell lines following treatment with this compound, a critical step in verifying its mechanism of action and efficacy.
FGFR Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[4] This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which in turn regulate cellular processes.[5][6][7] this compound inhibits this initial autophosphorylation step.
Experimental Workflow
The overall experimental workflow involves treating cancer cells with this compound, preparing cell lysates, quantifying protein concentration, separating proteins by size using SDS-PAGE, transferring them to a membrane, and finally detecting p-FGFR and total FGFR using specific antibodies.
Data Presentation
The following table presents representative quantitative data from a dose-response experiment. Cancer cells with an activating FGFR2 fusion were treated with increasing concentrations of this compound for 24 hours. Western blot analysis was performed, and band intensities were quantified using densitometry software (e.g., ImageJ). The p-FGFR signal was normalized to the total FGFR signal. The data demonstrates a dose-dependent decrease in FGFR phosphorylation upon this compound treatment.
| This compound (nM) | p-FGFR Intensity (Arbitrary Units) | Total FGFR Intensity (Arbitrary Units) | Normalized p-FGFR/Total FGFR Ratio | % Inhibition of p-FGFR |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |
| 1 | 0.82 | 1.01 | 0.81 | 17% |
| 10 | 0.45 | 0.99 | 0.45 | 54% |
| 50 | 0.18 | 1.03 | 0.17 | 83% |
| 100 | 0.06 | 1.00 | 0.06 | 94% |
| 250 | 0.02 | 0.98 | 0.02 | 98% |
Table 1: Representative quantitative analysis of p-FGFR levels in response to this compound treatment.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human cholangiocarcinoma cell line with a known FGFR2 fusion.
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) freshly supplemented with protease and phosphatase inhibitor cocktails.[8][9]
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membrane: PVDF membrane (0.45 µm).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) which can lead to high background.[8]
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 250 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[12]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Ensure complete transfer, especially for high molecular weight proteins like FGFR.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[13]
-
Incubate the membrane with the primary antibody against p-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To probe for total FGFR, the membrane can be stripped and re-probed, or a parallel blot can be run.
-
Quantify the band intensities using densitometry software.[14][15] Normalize the p-FGFR signal to the total FGFR signal for each sample to account for any variations in protein loading.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Low protein abundance. | Increase the amount of protein loaded per lane.[16] |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C).[16][17] | |
| Rapid dephosphorylation. | Ensure fresh protease and phosphatase inhibitors are always used in the lysis buffer and keep samples on ice.[8] | |
| High Background | Insufficient blocking. | Increase blocking time or BSA concentration. Ensure blocking buffer is fresh.[13][16] |
| Antibody concentration too high. | Reduce the concentration of primary and/or secondary antibodies.[13] | |
| Non-specific Bands | Primary antibody is not specific. | Use a highly specific monoclonal antibody if available. Perform a peptide block to confirm specificity. |
| Protein degradation. | Use fresh protease inhibitors and handle samples quickly on ice.[18] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. stratech.co.uk [stratech.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-FGFR Pan (Tyr653, Tyr654) Polyclonal Antibody (PA5-64626) [thermofisher.com]
- 11. Phospho-FGF Receptor (Tyr653/654) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. maxanim.com [maxanim.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Western blot troubleshooting guide! [jacksonimmuno.com]
Application Notes: Preparation of Infigratinib Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
Infigratinib (also known as BGJ-398 or NVP-BGJ398) is a potent and selective pan-inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, with high affinity for FGFR1, FGFR2, and FGFR3.[1][2] These receptor tyrosine kinases are crucial in cellular processes like proliferation, differentiation, and survival.[3][4] Aberrant FGFR signaling, often due to genetic alterations, is a key driver in various cancers.[3][5] this compound functions as an ATP-competitive inhibitor, blocking downstream signaling pathways such as RAS-MAPK and PI3K-AKT, thereby inhibiting tumor cell growth and survival.[6][7] Accurate and consistent preparation of this compound stock solutions is critical for reliable in vitro and in vivo experimental results. This document provides a detailed protocol for preparing, storing, and handling this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate stock solution preparation and concentration calculations.
| Property | Value | Source(s) |
| Chemical Name | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea | [8] |
| Molecular Formula | C₂₆H₃₁Cl₂N₇O₃ | [1][8][9] |
| Molecular Weight | 560.48 g/mol | [1][8][9][10] |
| CAS Number | 872511-34-7 | [1][8] |
| Appearance | White to yellow solid powder | [1] |
| Solubility in DMSO | 3 mg/mL to >100 mg/mL. Varies by source. Use of fresh DMSO is critical as absorbed moisture reduces solubility.[2][11] Sonication or warming may be required.[10][12] | [2][10][11] |
| Solubility in Water | Insoluble | [2][10] |
This compound Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the FGFR signaling cascade. Under normal conditions, the binding of a Fibroblast Growth Factor (FGF) ligand induces the dimerization and autophosphorylation of FGFRs. This activation triggers downstream signaling through key pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which collectively promote cell proliferation, survival, and angiogenesis.[3][7] this compound competitively binds to the ATP-binding pocket of FGFR1, 2, and 3, preventing phosphorylation and blocking the activation of these downstream pathways.[4][6]
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials and Equipment
-
This compound powder (MW: 560.48 g/mol )
-
Anhydrous or new, unopened Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Stock Solution Preparation Workflow
Step-by-Step Procedure
-
Calculation: Determine the mass of this compound required. To prepare a 10 mM stock solution, use the following formula:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) for 1 mL of 10 mM solution:
-
Mass = (0.010 mol/L) × (0.001 L) × (560.48 g/mol ) = 0.0056048 g = 5.61 mg
-
-
Weighing: Carefully weigh out 5.61 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly for several minutes until the powder is fully dissolved. If particulates remain, sonicate the solution in a water bath for 10-15 minutes or warm gently to aid dissolution.[10][12] Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2]
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots as recommended in the table below.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1][10] |
| 4°C | 2 years | [1][10] | |
| In DMSO (Stock Solution) | -80°C | 6 - 12 months | [2][10][13] |
| -20°C | 1 month | [2][10][13] |
Best Practices:
-
Always aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[2]
-
For in vivo experiments, it is recommended to prepare fresh working solutions daily from the frozen stock.[1]
-
When preparing working solutions in aqueous buffers, it is advisable to first perform serial dilutions of the DMSO stock in DMSO before adding to the final buffer to prevent precipitation.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. lifetechindia.com [lifetechindia.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound phosphate | FGFR | TargetMol [targetmol.com]
Application Notes and Protocols for Establishing Infigratinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infigratinib (BGJ398) is a selective, ATP-competitive tyrosine kinase inhibitor (TKI) targeting fibroblast growth factor receptors 1, 2, and 3 (FGFR1/2/3). It has shown clinical efficacy in cancers with FGFR genetic alterations, particularly FGFR2 fusion-positive cholangiocarcinoma. However, as with many targeted therapies, acquired resistance is a significant clinical challenge that limits the duration of response. Understanding the mechanisms of this compound resistance is crucial for developing next-generation inhibitors and rational combination therapies. This document provides detailed protocols for establishing and characterizing this compound-resistant cancer cell line models, a critical tool for investigating resistance mechanisms and evaluating novel therapeutic strategies.
Mechanisms of this compound Resistance
Acquired resistance to this compound can be broadly categorized into two main types:
-
On-target resistance involves genetic alterations within the FGFR kinase domain that interfere with drug binding. The most common on-target resistance mechanisms are mutations in the gatekeeper residue (V564F in FGFR2) and the molecular brake region (e.g., N549K in FGFR2).[1] These mutations can sterically hinder the binding of this compound to the ATP-binding pocket.[2]
-
Off-target resistance involves the activation of bypass signaling pathways that circumvent the FGFR blockade. This can occur through the upregulation and/or activation of other receptor tyrosine kinases (RTKs) such as MET, EGFR, and ERBB3, or through the activation of downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways.[3][4][5][6][7][8]
Data Presentation: this compound IC50 in Sensitive vs. Resistant Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines and their resistant counterparts. The fold change in IC50 is a quantitative measure of the degree of acquired resistance.
Table 1: this compound IC50 in FGFR2-Altered Cholangiocarcinoma Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Clone | Resistance-Conferring Mutation | Resistant IC50 (nM) | Fold Change in IC50 |
| FGFR2-fusion positive | ~1 | Resistant Clone 1 | FGFR2 V565F (Gatekeeper) | >1000 | >1000 |
| FGFR2-fusion positive | ~1 | Resistant Clone 2 | FGFR2 N550K (Molecular Brake) | ~40 | 40 |
Note: The IC50 values can vary depending on the specific assay conditions and the parental cell line used.
Table 2: this compound IC50 in FGFR3-Altered Urothelial Carcinoma Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Clone | Resistance-Conferring Mutation | Resistant IC50 (nM) | Fold Change in IC50 |
| RT112 (FGFR3-TACC3 fusion) | ~10-50 | RT112-R1 | FGFR3 V555M (Gatekeeper) | >1000 | >20-100 |
| RT112 (FGFR3-TACC3 fusion) | ~10-50 | RT112-R2 | KRAS activating mutation | ~500 | ~10-50 |
Note: The IC50 values can vary depending on the specific assay conditions and the parental cell line used.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines using a continuous dose-escalation approach. This method mimics the selective pressure that leads to acquired resistance in patients.
Materials:
-
Parental cancer cell line of interest (e.g., FGFR2-fusion positive cholangiocarcinoma or FGFR3-mutant urothelial carcinoma cell line)
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing this compound at a starting concentration of approximately the IC10 to IC20 (the concentration that inhibits 10-20% of cell growth).
-
Use a parallel culture with DMSO as a vehicle control.
-
-
Dose Escalation:
-
Maintain the cells in the this compound-containing medium, changing the medium every 3-4 days.
-
Once the cells resume a normal growth rate (comparable to the DMSO control), gradually increase the this compound concentration by 1.5 to 2-fold.
-
This process of adaptation and dose escalation can take several months (e.g., up to 210 days).[3]
-
-
Isolation of Resistant Clones:
-
Once the cells are able to proliferate in a high concentration of this compound (e.g., 1 µM or higher), resistant polyclonal populations are established.
-
To isolate monoclonal resistant cell lines, perform single-cell cloning by limiting dilution or by picking individual colonies.
-
-
Confirmation of Resistance:
-
Expand the resistant clones and determine their IC50 for this compound. A significant increase in IC50 (typically >10-fold) compared to the parental cells confirms resistance.
-
Maintain the resistant cell lines in a medium containing a maintenance dose of this compound to preserve the resistant phenotype.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed parental and resistant cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
B. Western Blot Analysis for Signaling Pathway Alterations
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-MET, anti-EGFR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation between parental and resistant cells.
C. Molecular Profiling for Resistance Mutations
Sanger sequencing or next-generation sequencing (NGS) can be used to identify mutations in the FGFR kinase domain.
Procedure:
-
Isolate genomic DNA from parental and resistant cell lines.
-
Amplify the FGFR kinase domain using PCR.
-
Sequence the PCR products using Sanger sequencing or an NGS platform.
-
Analyze the sequencing data to identify any mutations in the resistant cells compared to the parental cells.
Visualizations
Caption: Experimental workflow for establishing and characterizing this compound-resistant cell lines.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Overview of on-target and off-target mechanisms of resistance to this compound.
References
- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the Met kinase confers acquired drug resistance in FGFR-targeted lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the Met kinase confers acquired drug resistance in FGFR-targeted lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
Application Notes: Immunohistochemical Analysis of FGFR Activation in Tumors Treated with Infigratinib
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when activated, play a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, often through gene fusions, amplifications, or activating mutations, is a known driver in various malignancies, including cholangiocarcinoma and urothelial carcinoma.[1] Infigratinib (Truseltiq®) is a potent and selective, ATP-competitive oral inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3] It functions by binding to the ATP-binding pocket of the FGFR kinase domain, which prevents receptor autophosphorylation and blocks downstream signaling cascades, thereby inhibiting tumor cell growth.[4]
These application notes provide a detailed protocol for assessing the pharmacodynamic effects of this compound in tumor tissue using immunohistochemistry (IHC). The primary application is to detect and semi-quantify the inhibition of FGFR activation by measuring the levels of phosphorylated FGFR (pFGFR) in pre- and post-treatment tumor samples. This method serves as a critical biomarker assay for confirming target engagement and evaluating the molecular response to this compound in a research setting.
FGFR Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical FGFR signaling pathway and the mechanism of inhibition by this compound. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes, leading to the autophosphorylation of specific tyrosine residues in the cytoplasmic kinase domain. This phosphorylation event activates downstream signaling pathways, primarily the RAS-MAPK and PLCγ pathways, which drive cell proliferation and survival. This compound blocks this initial activation step.
Quantitative Data Summary
Clinical studies have demonstrated the efficacy of this compound in patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 fusions or rearrangements. The following table summarizes key quantitative outcomes from a pivotal phase 2 study.
| Parameter | Value | 95% Confidence Interval (CI) | Reference |
| Objective Response Rate (ORR) | 23.1% | 15.6% - 32.2% | [3][5] |
| Disease Control Rate (DCR) | 84.3% | 76.0% - 90.6% | [3] |
| Median Duration of Response (DoR) | 5.0 months | 3.7 - 9.2 months | |
| Median Progression-Free Survival (PFS) | 7.3 months | 5.6 - 7.6 months | |
| Median Overall Survival (OS) | 12.2 months | 10.7 - 14.8 months | |
| Data from a phase 2 study in patients with advanced/metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements.[3] |
Experimental Protocol: IHC for Phospho-FGFR
This protocol provides a representative procedure for the chromogenic detection of phosphorylated FGFR in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Experimental Workflow
The overall process from sample acquisition to data analysis is outlined below.
References
Application Notes and Protocols for Testing Infigratinib Efficacy Using Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro that recapitulate the genetic and phenotypic heterogeneity of a patient's tumor.[1][2][3] This makes them a powerful preclinical model for personalized medicine, enabling the testing of therapeutic agents to predict patient-specific responses.[1] Infigratinib (BGJ398) is a selective, ATP-competitive, pan-fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor that has shown clinical activity against tumors with FGFR alterations.[4] This document provides detailed application notes and protocols for utilizing PDOs to assess the efficacy of this compound, particularly in cancers harboring FGFR gene fusions or other activating alterations.
Principle of the Application
This application leverages PDO technology to create a personalized cancer model for testing the efficacy of this compound. The workflow involves the establishment of PDOs from a patient's tumor biopsy, followed by high-throughput screening of this compound to determine its dose-dependent effect on organoid viability. This allows for the generation of quantitative data, such as IC50 values, to inform on the potential clinical utility of this compound for that specific patient.
This compound: Mechanism of Action
This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[4] Alterations in the FGFR signaling pathway, such as gene fusions, amplifications, or mutations, can lead to constitutive activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, promoting tumor cell proliferation and survival. This compound binds to the ATP-binding pocket of the FGFR kinase domain, blocking its activity and thereby inhibiting downstream signaling.
Data Presentation: this compound Efficacy in Patient-Derived Models
The following tables summarize the efficacy of this compound in patient-derived models of cholangiocarcinoma (CCA) with FGFR2 fusions. While direct data on a wide variety of PDOs is still emerging, these results from closely related patient-derived cell lines (PDCs) and the successful generation of corresponding PDOs provide a strong rationale for this application.
Table 1: this compound IC50 Values in FGFR2 Fusion-Positive Intrahepatic Cholangiocarcinoma (ICC) Patient-Derived Cell Lines
| Patient-Derived Cell Line | FGFR2 Fusion Partner | This compound IC50 (nM) |
| ICC13-7 | CCDC6 | ~10 |
| ICC21 | N/A | ~20 |
| ICC10-6 | N/A | >1000 |
Data adapted from studies on patient-derived cell lines, which are closely related to PDOs and predictive of their response.[5][6][7]
Table 2: Comparative Efficacy of FGFR Inhibitors in an FGFR2 Fusion-Positive Patient-Derived Organoid (PDO) Model
| Drug | Target | PDO Model | IC50 (nM) |
| Pemigatinib | FGFR1-3 | DUC18828 (ICC with FGFR2 fusion) | 2 |
| This compound (Projected) | FGFR1-3 | DUC18828 (ICC with FGFR2 fusion) | ~12 (based on PDC data) |
This table includes data for another FGFR inhibitor, Pemigatinib, tested directly on a PDO model, and projects the expected this compound IC50 based on data from the corresponding patient-derived cell line.[5]
Mandatory Visualizations
FGFR Signaling Pathway and this compound Inhibition
References
- 1. Patient-derived organoids for precision oncology: a platform to facilitate clinical decision making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging patient derived models of FGFR2 fusion positive intrahepatic cholangiocarcinoma to identify synergistic therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Application Note: Quantifying Infigratinib-Induced Apoptosis using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Infigratinib (formerly BGJ398) is a potent and selective, orally bioavailable, ATP-competitive pan-Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase inhibitor.[1][2][3] It shows high affinity for FGFR1, FGFR2, and FGFR3.[3][4] Aberrant FGFR signaling, driven by gene fusions, amplifications, or mutations, is a key oncogenic driver in various cancers, promoting tumor cell proliferation, migration, and survival.[1][4] this compound is approved for the treatment of patients with cholangiocarcinoma (bile duct cancer) that have specific FGFR2 gene fusions or other rearrangements.[1][5] By inhibiting the FGFR pathway, this compound effectively blocks downstream signaling cascades, leading to a reduction in tumor growth and the induction of programmed cell death, or apoptosis.[2][5]
This application note provides a comprehensive protocol for the analysis of apoptosis in cancer cell lines following treatment with this compound. The method described utilizes Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to accurately quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of the Annexin V/PI Apoptosis Assay During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[6][7] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC or APC, to label early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the cellular DNA.[7]
By using these two stains concurrently, flow cytometry can distinguish between four cell populations:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).[9]
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).[9]
-
Necrotic Cells (Primary): Annexin V-negative and PI-positive (Annexin V-/PI+).
This compound's Mechanism of Action in Apoptosis Induction
This compound functions by binding to the ATP-binding pocket within the kinase domain of FGFRs.[1][4] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling pathways critical for cancer cell survival, such as the RAS-MAPK-ERK and PI3K-AKT pathways.[4][10] The disruption of these pro-survival signals ultimately shifts the cellular balance towards apoptosis.[2] Studies have demonstrated that FGFR inhibition induces apoptosis in various cancer cell models.[11][12]
Experimental Protocol
This protocol outlines the treatment of a cancer cell line possessing an FGFR alteration with this compound, followed by staining with an Annexin V/PI kit and analysis by flow cytometry.
Materials and Reagents
-
Cell Line: A suitable cancer cell line with a known FGFR alteration (e.g., FGFR2-fusion positive cholangiocarcinoma cell line).
-
This compound (BGJ398): Stock solution prepared in DMSO (e.g., 10 mM).
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM or RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit: Typically contains:
-
Annexin V-FITC
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer
-
-
6-well or 12-well tissue culture plates
-
Flow Cytometer
Procedure
1. Cell Seeding and Treatment a. Culture cells in T-75 flasks until they reach 70-80% confluency. b. Trypsinize the cells, count them, and assess viability. c. Seed the cells into 6-well plates at a density of 2-5 x 10⁵ cells/well in 2 mL of complete culture medium. d. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator. e. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug dose. f. Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control. g. Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Staining [7][9] a. Following incubation, collect the culture supernatant from each well, which contains floating (potentially apoptotic) cells, into labeled flow cytometry tubes. b. Gently wash the adherent cells in the well with 1 mL of PBS. Add the PBS wash to the respective tubes. c. Add 200-300 µL of Trypsin-EDTA to each well to detach the adherent cells. Incubate for a few minutes at 37°C. d. Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to the corresponding tube from step 2a. e. Centrifuge the tubes at 300-400 x g for 5 minutes at room temperature. f. Carefully aspirate the supernatant and wash the cell pellet twice with 1 mL of cold PBS. g. While cells are washing, prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. h. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. i. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each 100 µL of cell suspension. j. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8] k. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light until analysis.[8]
3. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). b. Set up compensation controls: an unstained cell sample, a sample stained only with Annexin V-FITC, and a sample stained only with PI. c. Acquire data for at least 10,000 events per sample. d. Create a dot plot of FITC (Annexin V) versus PI. e. Set up quadrants to differentiate the four populations: Live (lower-left), Early Apoptotic (lower-right), Late Apoptotic/Necrotic (upper-right), and Necrotic (upper-left).
Data Presentation and Expected Results
The data obtained from the flow cytometer should be analyzed to determine the percentage of cells in each quadrant. The results can be summarized in a table for clear comparison across different treatment conditions. A dose- and time-dependent increase in the percentage of Annexin V-positive cells (early + late apoptotic) is the expected outcome following effective this compound treatment.
Table 1: Example Data Summary of Apoptosis Analysis after 48h this compound Treatment
| This compound Conc. | % Viable (Q3: AnV-/PI-) | % Early Apoptotic (Q4: AnV+/PI-) | % Late Apoptotic (Q2: AnV+/PI+) | % Total Apoptotic (Q4 + Q2) |
| Vehicle (0 nM) | 94.5 ± 1.2 | 2.5 ± 0.4 | 1.8 ± 0.3 | 4.3 ± 0.6 |
| 10 nM | 85.1 ± 2.1 | 8.2 ± 0.9 | 4.5 ± 0.7 | 12.7 ± 1.5 |
| 100 nM | 60.7 ± 3.5 | 22.4 ± 2.2 | 13.6 ± 1.9 | 36.0 ± 3.8 |
| 1 µM | 25.3 ± 2.8 | 45.8 ± 4.1 | 25.1 ± 2.5 | 70.9 ± 5.9 |
| 10 µM | 8.9 ± 1.5 | 35.2 ± 3.3 | 52.3 ± 4.5 | 87.5 ± 7.2 |
Data are presented as mean ± standard deviation for triplicate experiments and are hypothetical for illustrative purposes.
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and quantitative method for evaluating the pro-apoptotic effects of targeted therapies like this compound. This application note provides a detailed protocol that can be adapted by researchers to assess the efficacy of FGFR inhibitors in relevant cancer cell models, contributing to preclinical drug development and a deeper understanding of the drug's mechanism of action.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. kumc.edu [kumc.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Infigratinib insolubility in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with infigratinib, focusing on challenges related to its insolubility in aqueous media.
Troubleshooting Guide: this compound Insolubility
Researchers often encounter difficulties in dissolving this compound, a compound with low aqueous solubility. This guide provides a stepwise approach to troubleshoot and overcome these challenges.
Problem: this compound fails to dissolve or precipitates out of solution.
Below is a workflow to guide you through the troubleshooting process.
Caption: Troubleshooting workflow for dissolving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing stock solutions of this compound.[1][2][3] It is practically insoluble in water and ethanol.[1][2] When preparing stock solutions in DMSO, it is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Q2: My this compound is not dissolving in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, you can try the following:
-
Sonication: This can help to break up any clumps of powder and increase the surface area for dissolution.[3][4][5]
-
Gentle Warming: Warming the solution to around 37°C can aid in solubilization. One source suggests warming to 60°C for the phosphate salt form.[6] Avoid excessive heat, which could degrade the compound.
Q3: this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or buffer. How can I prevent this?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are some strategies to minimize precipitation:
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions in DMSO first to lower the concentration. Then, add this lower concentration DMSO solution to your aqueous medium.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) to avoid solvent-induced toxicity in your experiments.
-
Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
Q4: I need to prepare this compound for in vivo studies. What formulations are recommended?
A4: For oral administration in animal models, several suspension and solution formulations have been reported. It is crucial to prepare these fresh daily. Some examples include:
-
Homogeneous suspension in CMC-Na: A concentration of ≥5 mg/mL can be achieved by mixing the powder in a carboxymethylcellulose sodium solution.[1][7]
-
Suspension in PEG300/D5W (2:1, v/v): This has been used for oral gavage in mice.[5][6]
-
Solution in 10% DMSO and 90% corn oil: This can yield a clear solution of at least 1.67 mg/mL.[5]
-
Formulation with PEG300 and Tween-80: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can result in a clear solution of ≥1.57 mg/mL.[5] Another variation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline for a clear solution of ≥0.6 mg/mL.[5]
-
Formulation with SBE-β-CD: A solution of 5% DMSO in 95% (20% SBE-β-CD in saline) can achieve a clear solution of ≥0.6 mg/mL.[5]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Note that values can vary slightly between different batches and forms (e.g., free base vs. phosphate salt).
| Solvent/Vehicle | Reported Solubility | Notes |
| Water | Insoluble (<0.1 mg/mL)[1][2][3][5] | Predicted water solubility is 0.0299 mg/mL.[8] |
| Ethanol | Insoluble[1][2] | |
| DMSO | 1 mg/mL to 100 mg/mL[1][2][3][4][6][7][9] | Sonication and/or gentle warming may be required. Use fresh, anhydrous DMSO.[2][3][4][6] |
| 10% DMSO + 90% Corn Oil | ≥1.67 mg/mL[5] | Clear solution. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥1.57 mg/mL[5] | Clear solution. |
| 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline | ≥0.6 mg/mL[5] | Clear solution. |
| 5% DMSO + 95% (20% SBE-β-CD in saline) | ≥0.6 mg/mL[5] | Clear solution. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C. For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for longer-term storage (up to a year).[7][9]
Preparation of this compound Formulation for Oral Administration in Mice (In Vivo)
This protocol describes the preparation of a 10 mg/mL suspension in 10% DMSO and 90% corn oil.
-
Calculate the required amount of this compound for the study.
-
In a sterile tube, dissolve the weighed this compound in DMSO to make a 100 mg/mL solution.
-
In a separate sterile tube, add the required volume of corn oil.
-
Slowly add the this compound/DMSO solution to the corn oil while vortexing to achieve the final concentration of 10 mg/mL in 10% DMSO and 90% corn oil.
-
Ensure the solution is homogeneous before administration.
This compound Mechanism of Action
This compound is a potent and selective inhibitor of fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3.[1][10] In many cancers, alterations in FGFR genes (such as fusions, mutations, or amplifications) lead to constitutive activation of the receptor, driving tumor cell proliferation and survival.[8][11] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FGFR kinase domain.[11][12] This blocks the downstream signaling pathways, primarily the Ras-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth.[8][13]
Caption: this compound's inhibition of the FGFR signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound phosphate | FGFR | TargetMol [targetmol.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. nbinno.com [nbinno.com]
- 13. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Infigratinib In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with acquired resistance to Infigratinib in vitro.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in vitro?
Acquired resistance to this compound, a reversible ATP-competitive FGFR inhibitor, primarily occurs through two main avenues:
-
On-Target Modifications: The most common mechanism involves the emergence of secondary mutations within the FGFR2 kinase domain.[1] These mutations can sterically hinder the binding of this compound to the ATP pocket, rendering the drug ineffective.[1] Studies have shown that approximately 60% of patients with acquired resistance develop these secondary mutations.[1]
-
Off-Target Bypass Signaling: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for FGFR signaling to drive proliferation and survival.[2][3] Key bypass pathways implicated in this compound resistance include the PI3K/AKT/mTOR and RAS/MAPK pathways.[3][4] Upregulation of other receptor tyrosine kinases, such as MET, has also been identified as a resistance mechanism.[3]
Q2: How can I identify the specific resistance mechanism in my cell line?
A stepwise approach is recommended:
-
Confirm Resistance: First, confirm the shift in sensitivity by determining the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental, sensitive line. A significant increase in IC50 indicates acquired resistance.
-
Sequence the FGFR2 Kinase Domain: Perform targeted Sanger sequencing or next-generation sequencing (NGS) of the FGFR2 kinase domain (exons 1-17) to screen for known resistance mutations.[1]
-
Analyze Bypass Pathways: If no on-target mutations are found, investigate the activation of key bypass signaling pathways. Use techniques like Western blotting or phospho-proteomic arrays to assess the phosphorylation status of key proteins such as AKT, ERK, and mTOR.[3][5] Also, evaluate the expression level of receptor tyrosine kinases like MET.[3]
Q3: What are the most common FGFR2 mutations that confer resistance to this compound?
Clinical and preclinical studies have identified several recurrent mutations in the FGFR2 kinase domain. The most frequently observed mutations affect two key regions:
-
Gatekeeper Residue (V565): The V565F mutation is one of the most common and confers a high degree of resistance to reversible inhibitors like this compound.[1] Other substitutions at this position, such as V565L and V565I, also reduce sensitivity.[1]
-
Molecular Brake Residue (N550): Mutations at the N550 position, such as N550K and N550H, are also prevalent in patients who have developed resistance.[1][6][7]
Other reported mutations include E565A and L617M, which have been identified in patients after disease progression on this compound.[5][8]
Q4: Which alternative FGFR inhibitors can overcome this compound resistance?
Next-generation, irreversible FGFR inhibitors have been developed to overcome resistance mediated by secondary FGFR2 mutations.
-
Futibatinib (TAS-120): This covalent inhibitor can overcome resistance conferred by some, but not all, gatekeeper mutations.[4][9] For instance, while it shows activity against many mutations that cause resistance to reversible inhibitors, its efficacy can be markedly decreased by the V565F mutation.[1]
-
Other Investigational Inhibitors: Compounds like KIN-3248 are being developed to show activity against a broader spectrum of prevalent FGFR2 kinase domain mutations that drive resistance to approved inhibitors.[10]
Q5: What combination therapies are effective against this compound resistance driven by bypass pathways?
When resistance is mediated by the activation of bypass signaling, a combination therapy approach is often necessary.
-
PI3K/AKT/mTOR Pathway Activation: Combining an FGFR inhibitor with a PI3K, AKT, or mTOR inhibitor (e.g., Everolimus) can restore sensitivity.[3][5][8] This strategy has shown synergistic anti-tumor effects in preclinical models.[3]
-
RAS/MAPK Pathway Activation: If resistance is driven by alterations in the MAPK pathway (e.g., KRAS, BRAF amplification), co-targeting with MEK inhibitors may be a viable strategy.[4]
-
MET Amplification: In cases of MET-driven resistance, combining this compound with a MET inhibitor (e.g., crizotinib, capmatinib) can overcome the bypass signaling.[3][11]
-
EGFR Feedback Activation: Studies have shown that feedback activation of EGFR signaling can limit the efficacy of FGFR inhibitors. Co-inhibition of EGFR can potentiate the response to FGFR inhibitors and overcome this form of adaptive resistance.[12]
Section 2: Troubleshooting Guide
| Problem / Observation | Possible Cause(s) | Recommended Action(s) |
| My this compound-sensitive cell line is showing a reduced response over time. | 1. Development of a resistant sub-population. 2. Experimental variability or cell line contamination. | 1. Perform an IC50 assay to quantify the change in sensitivity. 2. If resistance is confirmed, isolate single-cell clones to establish a pure resistant line. 3. Initiate the workflow to identify the resistance mechanism (See FAQ Q2). |
| I have confirmed an on-target FGFR2 mutation (e.g., V565F) in my resistant cell line. | The mutation is sterically hindering this compound binding to the FGFR2 kinase domain.[1] | 1. Test the efficacy of irreversible FGFR inhibitors like Futibatinib.[9] Note that sensitivity may vary depending on the specific mutation.[1] 2. Consult the data in Table 2 for guidance on inhibitor selection. |
| My resistant cells have no FGFR2 kinase domain mutations. | Resistance is likely mediated by the activation of a bypass signaling pathway.[3][4] | 1. Perform Western blot analysis to check for hyperactivation of the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways.[5] 2. Assess MET protein expression levels, as MET amplification is a known resistance mechanism.[3] 3. Based on the activated pathway, test a combination therapy strategy as outlined in Table 3. |
| My combination therapy (e.g., FGFRi + mTORi) is not effective. | 1. The cells may have developed multiple resistance mechanisms simultaneously (e.g., an on-target mutation and bypass activation).[7] 2. A different, un-targeted bypass pathway may be active. | 1. Sequence the FGFR2 kinase domain to rule out a concomitant on-target mutation. 2. Perform a broader analysis of signaling pathways (e.g., phospho-RTK array) to identify other potential escape routes. 3. Consider a triple combination therapy or switching to an alternative treatment strategy based on the new findings. |
Section 3: Data & Visualization
Data Tables
Table 1: Common FGFR2 Mutations Conferring Resistance to this compound
| Mutation | Location/Type | Effect on this compound | Reference(s) |
| V565F/I/L | Gatekeeper Residue | High-level resistance by blocking drug binding | [1] |
| N550K/H | Molecular Brake | Resistance by altering kinase conformation | [1][6] |
| E565A | Kinase Domain | Identified post-progression on this compound | [5][8] |
| L617M | Kinase Domain | Identified post-progression on this compound | [5][8] |
| N549H/K | Kinase Domain | Decreases binding affinity of this compound | [6] |
Table 2: Efficacy of Alternative FGFR Inhibitors Against this compound-Resistant Mutations
| Inhibitor | Type | Efficacy Against this compound Resistance Mutations | Reference(s) |
| This compound | Reversible | Ineffective against most gatekeeper/molecular brake mutations | [1] |
| Futibatinib | Irreversible (Covalent) | Active against many mutations, but shows reduced activity against V565F | [1][9] |
| KIN-3248 | Irreversible (Covalent) | Designed to overcome prevalent resistance mutations, including gatekeeper and molecular brake | [10] |
Table 3: Recommended Combination Therapies for Bypass Pathway Activation
| Activated Bypass Pathway | Mechanism | Recommended Combination | Reference(s) |
| PI3K/AKT/mTOR | Upregulation of signaling downstream of FGFR. | This compound + mTOR inhibitor (e.g., Everolimus) or PI3K/AKT inhibitor. | [3][5][8] |
| RAS/MAPK | Amplification of BRAF, RAF1, KRAS; reactivation of ERK signaling. | This compound + MEK inhibitor. | [4] |
| MET Amplification | Transcriptional upregulation of MET leading to MAPK reactivation. | This compound + MET inhibitor (e.g., Crizotinib, Capmatinib). | [3][11] |
| EGFR Signaling | Feedback activation of EGFR signaling limits FGFR inhibitor efficacy. | This compound + EGFR inhibitor. | [12] |
Diagrams and Workflows
Caption: Primary mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating this compound resistance mechanisms.
References
- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MET gene amplification is a mechanism of resistance to entrectinib in ROS1+ NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fondazionebonadonna.org [fondazionebonadonna.org]
Technical Support Center: Off-Target Effects of Infigratinib in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing the off-target effects of Infigratinib in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and primary off-target activities of this compound?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] Its primary off-target activity is against FGFR4, but with significantly lower potency.[1][2] Preclinical studies have also shown that this compound has much lower activity against other tyrosine kinases like VEGFR, BRAF, and EGFR.[1]
Q2: What are the potential consequences of this compound's off-target effects in preclinical studies?
A2: Off-target effects of kinase inhibitors can lead to unexpected phenotypic changes in cellular and animal models, potentially confounding experimental results. Some adverse effects observed in preclinical and clinical studies, such as certain toxicities, may be attributed to off-target activities.[4] For example, while hyperphosphatemia is a known on-target effect of FGFR inhibition, other adverse events could be linked to the inhibition of other kinases.[4]
Q3: How can I experimentally determine the off-target profile of this compound in my model system?
A3: Several methods can be employed to determine the off-target profile of this compound. A common approach is to perform a kinome scan using a large panel of purified kinases. This can be done using various assay formats, such as radiometric assays or luminescence-based assays like the ADP-Glo™ Kinase Assay. For a more physiologically relevant context, you can use cell-based assays like the NanoBRET™ Target Engagement Assay or proteome-wide methods such as the Cellular Thermal Shift Assay (CETSA) to identify targets in intact cells.
Q4: I am observing an unexpected phenotype in my this compound-treated cells that doesn't seem to be related to FGFR inhibition. How can I troubleshoot this?
A4: First, confirm that the observed phenotype is dose-dependent and specific to this compound treatment. Next, consider the possibility of off-target effects. You can perform a targeted analysis of kinases that are known to be potential off-targets of this compound or conduct a broader, unbiased screen using kinome profiling or proteomic approaches. It is also crucial to ensure the purity and identity of your this compound compound.
Troubleshooting Guides
Guide 1: Troubleshooting In Vitro Kinome Profiling Assays (e.g., ADP-Glo™)
| Issue | Possible Cause | Troubleshooting Steps |
| High background signal | Contaminated reagents (e.g., ATP with ADP) | Use high-quality, fresh reagents. Include a "no enzyme" control to determine the background from the reagents. |
| Self-luminescence of the compound | Test the luminescence of the compound alone at the screening concentration. If it interferes, consider a different assay format. | |
| Low signal or no kinase activity | Inactive enzyme | Ensure proper storage and handling of the kinase. Perform a positive control with a known activator or substrate. |
| Incorrect assay conditions (pH, cofactors) | Optimize the buffer conditions for each kinase. Refer to the manufacturer's recommendations. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and proper technique. Automate liquid handling if possible for high-throughput screens. |
| Plate reader settings not optimized | Optimize the read time and gain settings for your specific plate reader and assay format. | |
| IC50 value significantly different from literature | Different assay conditions (ATP concentration, substrate) | Ensure your assay conditions, particularly the ATP concentration, are comparable to the reported values. IC50 values are highly dependent on the ATP concentration for ATP-competitive inhibitors. |
| Compound degradation | Check the stability of your this compound stock solution. Prepare fresh dilutions for each experiment. |
Quantitative Data
Table 1: this compound On-Target and Key Off-Target Kinase Inhibition
This table summarizes the in vitro inhibitory activity of this compound against its primary targets (FGFRs) and selected off-target kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FGFR2 | Reference |
| FGFR1 | 1.1 | 1.1x | [2] |
| FGFR2 | 1.0 | 1x | [2] |
| FGFR3 | 2.0 | 2x | [2] |
| FGFR4 | 61 | 61x | [2] |
| VEGFR2 | >70 | >70x | [1] |
| BRAF | >70 | >70x | [1] |
| EGFR | >70 | >70x | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Kinome Scan of this compound at 1 µM
This table presents a summary of a kinome scan of this compound against a panel of 255 kinases at a concentration of 1 µM. Data is presented as the percentage of kinases falling into different inhibition ranges.
| Inhibition Range | Percentage of Kinases |
| >95% | < 5% |
| 90-95% | < 2% |
| 50-90% | ~5% |
| <50% | >88% |
This data indicates that at a high concentration of 1 µM, this compound remains relatively selective, with the vast majority of the tested kinases being inhibited by less than 50%.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
Objective: To determine the IC50 of this compound against a panel of kinases.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinases of interest
-
Kinase-specific substrates
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (specific to each kinase)
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO in buffer) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase solution (at 2x the final desired concentration) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a solution containing the kinase substrate and ATP (both at 2x the final desired concentration) to each well to start the reaction.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for the recommended reaction time (e.g., 60 minutes).
-
-
Terminate Reaction and Deplete ATP:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits FGFR signaling, blocking downstream pathways.
Caption: A workflow for discovering and validating off-target effects.
Caption: this compound has both on-target and potential off-target effects.
References
- 1. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Strategies to enhance Infigratinib efficacy in resistant tumors
Welcome to the technical support center for enhancing Infigratinib efficacy in resistant tumors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound primarily occurs through two main mechanisms:
-
On-target secondary mutations in the FGFR2 kinase domain. The most common are the "gatekeeper" mutation V564F and "molecular brake" mutations like N550K.[1][2][3][4] The V564F mutation sterically hinders the binding of this compound to the ATP-binding pocket of FGFR2.[2][3][4]
-
Activation of bypass signaling pathways that reactivate downstream signaling cascades, rendering the tumor cells independent of FGFR signaling. Key bypass pathways include:
Q2: My this compound-treated cells are showing signs of resistance. How can I confirm the mechanism of resistance?
A2: To identify the mechanism of resistance in your cell line model, we recommend a multi-step approach:
-
Sequence the FGFR2 kinase domain: Perform Sanger or next-generation sequencing on the resistant cell population to identify secondary mutations such as V564F or N550K.
-
Assess bypass pathway activation: Use Western blotting or other immunoassays to check for the upregulation and phosphorylation of key proteins in bypass pathways, such as MET, AKT, and ERK.
-
Utilize liquid biopsy for in vivo models: For preclinical animal models, circulating tumor DNA (ctDNA) analysis can be employed to detect the emergence of resistance mutations over time.[1][2]
Q3: Are there next-generation FGFR inhibitors that can overcome this compound resistance?
A3: Yes, several next-generation FGFR inhibitors have been developed to target this compound-resistant mutations.
-
Futibatinib (TAS-120): An irreversible FGFR inhibitor that has shown efficacy against gatekeeper mutations.[1][5][9][10][11][12]
-
RLY-4008: A highly selective and irreversible FGFR2 inhibitor with potent activity against both primary FGFR2 alterations and known resistance mutations, including V564F and N550K.[13][14][15][16][17]
Troubleshooting Guides
Issue 1: Decreased this compound efficacy in a previously sensitive cell line.
-
Possible Cause 1: Development of on-target resistance mutations.
-
Troubleshooting Step: Sequence the FGFR2 kinase domain of the resistant cells to check for mutations like V564F or N550K.
-
Suggested Solution: If a resistance mutation is confirmed, consider switching to a next-generation FGFR inhibitor such as Futibatinib or RLY-4008. Refer to the quantitative data tables below for inhibitor sensitivity profiles.
-
-
Possible Cause 2: Activation of bypass signaling pathways.
-
Troubleshooting Step: Perform a phospho-proteomic screen or Western blot analysis to assess the activation status of key signaling molecules in pathways such as MET, PI3K/AKT, and MAPK/ERK.
-
Suggested Solution: If a bypass pathway is activated, consider combination therapy. For example, combine this compound with a MET inhibitor if MET is upregulated, or an mTOR inhibitor if the PI3K/AKT pathway is activated.
-
Issue 2: Difficulty in establishing a stable this compound-resistant cell line.
-
Possible Cause 1: Drug concentration is too high, leading to excessive cell death.
-
Troubleshooting Step: Titrate the concentration of this compound to a level that allows for the survival of a sub-population of cells. Start with a concentration around the IC50 of the parental cell line.
-
Suggested Solution: Gradually increase the concentration of this compound in a stepwise manner over several passages. This allows for the selection and expansion of resistant clones.
-
-
Possible Cause 2: The parental cell line is highly heterogeneous.
-
Troubleshooting Step: Perform single-cell cloning of the parental cell line before initiating the resistance induction protocol.
-
Suggested Solution: Use a clonally derived sensitive cell line to ensure a more uniform response to drug pressure and a higher likelihood of isolating resistant clones with a consistent resistance mechanism.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of FGFR Inhibitors Against Common this compound Resistance Mutations in FGFR2
| FGFR2 Mutation | This compound IC50 (nM) | Futibatinib IC50 (nM) | RLY-4008 IC50 (nM) |
| Wild-Type | Sub-nanomolar | ~10 | 3 |
| V564F | >100-fold increase | Favorable activity | More potent than on WT |
| N550K | - | ~12-fold increase | Potent activity |
Data synthesized from multiple preclinical studies.[1][13][18][19][20][21] Actual IC50 values can vary depending on the cell line and assay conditions.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Seeding: Plate the parental cancer cell line at a low density in a T75 flask.
-
Initial Drug Exposure: Once the cells have adhered, replace the medium with fresh medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Media Changes: Monitor the cells daily. Replace the medium with fresh this compound-containing medium every 3-4 days.
-
Dose Escalation: When the cells resume a normal growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat: Repeat step 4 for several months until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold higher than the initial IC50).
-
Characterization: Characterize the resistant cell line by determining its IC50 for this compound and sequencing the FGFR2 kinase domain.
Protocol 2: Cell Viability Assay to Assess Drug Sensitivity
-
Cell Seeding: Seed the parental and resistant cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of the desired inhibitor (e.g., this compound, Futibatinib) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve. Calculate the IC50 value using a non-linear regression model.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for overcoming this compound resistance.
References
- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyclonal secondary FGFR2 mutations drive acquired resistance to FGFR inhibition in patients with FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. FGFR-TKI resistance in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. fondazionebonadonna.org [fondazionebonadonna.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. RLY-4008, the First Highly Selective FGFR2 Inhibitor with Activity across FGFR2 Alterations and Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. therareinitiative.com [therareinitiative.com]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. relaytx.com [relaytx.com]
- 17. RLY-4008, the First Highly Selective FGFR2 Inhibitor with Activity across FGFR2 Alterations and Resistance Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Investigating Altered Cell Morphology After Infigratinib Exposure
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cellular morphological changes induced by Infigratinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule tyrosine kinase inhibitor that selectively targets Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1, FGFR2, and FGFR3.[1][2] In cancer cells with aberrant FGFR signaling due to gene fusions, amplifications, or mutations, this compound binds to the ATP-binding pocket of the receptor.[3] This inhibition blocks the downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[4][5]
Q2: What are the expected morphological changes in cells after this compound exposure?
A2: this compound treatment can induce several morphological changes. In some cancer cell lines, particularly in combination with other agents, an increase in the number of rounded cells has been observed.[6] Furthermore, this compound has been shown to induce differentiation in certain tumor models, which can be identified by alterations in cell size and nuclear morphology.[7] In a study on rats, high doses of this compound led to altered crown and root morphology in developing teeth, indicating an effect on tissue and cellular organization.[8]
Q3: How can I quantitatively analyze cell morphology changes after this compound treatment?
A3: High-Content Imaging (HCI) or High-Content Screening (HCS) is a powerful method for quantitative analysis of cellular morphology.[9][10][11][12] This technique combines automated fluorescence microscopy with sophisticated image analysis software to measure multiple morphological parameters from a large population of cells.[10][13] Key parameters to quantify include cell area, perimeter, circularity (a measure of roundness), aspect ratio (ratio of major to minor axis, indicating elongation), and nuclear size and shape.[14][15][16] Immunofluorescence staining of cytoskeletal components, such as F-actin, can provide further detailed insights into changes in cell structure.[17]
Q4: What are the key signaling pathways to investigate in relation to this compound-induced morphological changes?
A4: The primary pathway to investigate is the FGFR signaling cascade and its downstream effectors. Inhibition of FGFR by this compound directly impacts the RAS-MAPK and PI3K-AKT pathways. These pathways are known to regulate the actin cytoskeleton, which is a primary determinant of cell shape, adhesion, and motility. Therefore, investigating changes in the phosphorylation status of key proteins in these pathways (e.g., ERK, AKT) alongside morphological analysis is crucial.
Quantitative Data on Morphological Changes
While specific quantitative data on the morphological changes of cancer cells in vitro following this compound treatment is limited in publicly available literature, a study on the effects of high-dose this compound in rats provides quantitative evidence of its impact on tissue and cellular morphology.
Table 1: Quantitative Analysis of Mandibular Third Molar Morphology in Rats Treated with High-Dose this compound [8]
| Morphological Parameter | Sex | % Change vs. Vehicle |
| Enamel Volume | Female | -64% |
| Male | -61% | |
| Dentin Volume | Female | -40% |
| Male | -28% | |
| Enamel Thickness | Male | -33% |
Table 2: Quantitative Analysis of Mandibular First Molar Root Length in Female Rats Treated with High-Dose this compound [8]
| Morphological Parameter | % Change vs. Vehicle |
| Mesial Root Length | -8% |
| Lingual Root Length | -9% |
Experimental Protocols
Protocol 1: Quantitative Analysis of Cell Morphology using High-Content Imaging
Objective: To quantify changes in cell morphology (e.g., area, circularity, aspect ratio) in response to this compound treatment.
Materials:
-
Cancer cell line of interest with known FGFR alterations
-
Cell culture medium and supplements
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
96- or 384-well clear-bottom imaging plates
-
Fluorescent dyes for labeling nucleus (e.g., Hoechst 33342) and cytoplasm or cytoskeleton (e.g., phalloidin for F-actin)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well imaging plate at a density that ensures they are sub-confluent at the time of imaging. Allow cells to adhere and grow for 24 hours.
-
Drug Treatment: Treat cells with a range of this compound concentrations and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Fixation: Carefully remove the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Staining: Incubate the cells with fluorescent dyes. For example, use a solution containing phalloidin conjugated to a fluorophore (to label F-actin) and Hoechst 33342 (to label the nucleus) in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells multiple times with PBS to remove unbound dyes.
-
Imaging: Acquire images using a high-content imaging system. Capture images from multiple fields per well to ensure robust data.
-
Image Analysis: Use the accompanying software to segment the images to identify individual cells and their nuclei. Quantify various morphological parameters for each cell, such as cell area, perimeter, circularity, and aspect ratio.
-
Data Analysis: Export the quantitative data and perform statistical analysis to determine significant differences between this compound-treated and control cells.
Protocol 2: Immunofluorescence Staining of the Cytoskeleton
Objective: To visualize changes in the organization of the actin cytoskeleton and microtubules after this compound treatment.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound and DMSO
-
Cytoskeletal stabilizing buffer (CSB)
-
0.2% Triton X-100 in CSB
-
4% Paraformaldehyde
-
Primary antibodies against cytoskeletal proteins (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibodies
-
Phalloidin conjugated to a fluorophore
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips and treat with this compound or DMSO as described in Protocol 1.
-
Extraction of Soluble Proteins (Optional but recommended):
-
Wash coverslips twice with warm PBS.
-
Incubate cells in CSB with 0.2% Triton X-100 for 5 minutes at room temperature. This step permeabilizes the cells and extracts soluble proteins, providing a clearer view of the cytoskeleton.
-
Rinse twice with PBS.
-
-
Fixation: Fix cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Washing: Wash coverslips with PBS.
-
Permeabilization and Blocking: If not performed in step 2, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibody (e.g., anti-α-tubulin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody and Phalloidin Incubation: Incubate with a fluorescently labeled secondary antibody and fluorescently conjugated phalloidin in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Incubate with DAPI or Hoechst solution for 5-10 minutes.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell morphology within the same treatment group. | - Inconsistent cell seeding density.- Edge effects in the multi-well plate.- Cell cycle-dependent morphological changes. | - Optimize cell seeding to ensure a uniform monolayer.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity.- Synchronize cell cycles before drug treatment, if feasible. |
| Cells detach from the plate after this compound treatment. | - this compound-induced cytotoxicity or apoptosis leading to cell detachment.- Poor plate coating or cell line characteristics. | - Perform a dose-response and time-course experiment to find a concentration and duration that induces morphological changes without excessive cell death.- Use plates coated with extracellular matrix proteins (e.g., collagen, fibronectin) to improve cell adhesion.- Analyze both adherent and detached cells if possible. |
| Difficulty in distinguishing between apoptosis-induced rounding and specific morphological changes. | - Apoptosis is a common outcome of anticancer drug treatment and is characterized by cell rounding and shrinkage.[18] | - Perform a time-course experiment; apoptosis-related changes are often rapid and accompanied by other hallmarks like nuclear condensation and fragmentation.[7][9]- Use markers for apoptosis (e.g., Annexin V, cleaved caspase-3) in parallel with morphological analysis to distinguish apoptotic cells.[3][5][19]- Analyze morphological parameters of the non-apoptotic cell population. |
| High background fluorescence in immunofluorescence images. | - Incomplete washing.- Non-specific antibody binding.- Autofluorescence from the drug or cellular components.[6] | - Increase the number and duration of washing steps.- Optimize blocking conditions (e.g., increase BSA concentration, try serum from the secondary antibody host species).- Include an unstained, drug-treated control to assess compound autofluorescence.- Use spectral imaging and linear unmixing if available. |
| Poor image segmentation and inaccurate quantification. | - Suboptimal staining quality.- Incorrect image analysis algorithm parameters.- Cell clumping. | - Optimize staining protocols for bright and specific signals.- Adjust segmentation parameters (e.g., intensity thresholds, object size) for each channel.- Seed cells at a lower density to minimize clumping. |
| Observed morphological changes are not reproducible. | - Cell line instability or high passage number.- Inconsistent drug preparation or storage.- Variability in incubation conditions. | - Use low-passage, authenticated cell lines.- Prepare fresh drug dilutions for each experiment and store stock solutions appropriately.- Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Visualizations
Caption: this compound inhibits the FGFR signaling pathway.
Caption: Workflow for quantitative cell morphology analysis.
References
- 1. Cell Culture Troubleshooting [sigmaaldrich.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncodaily.com [oncodaily.com]
- 5. Apoptosis - Wikipedia [en.wikipedia.org]
- 6. Interference and Artifacts in High-content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Selective FGFR1-3 Tyrosine Kinase Inhibitor, Alters Dentoalveolar Development at High Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. High-content screening - Wikipedia [en.wikipedia.org]
- 12. High-Content Screening and Imaging [blog.biodock.ai]
- 13. Accelerating Drug Discovery with High Content Screening | Core Life Analytics [corelifeanalytics.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. promocell.com [promocell.com]
- 19. Apoptosis vs Necroptosis: Identifying Both Types of Cell Death | Bio-Techne [bio-techne.com]
Validation & Comparative
Comparing the efficacy of Infigratinib and Erdafitinib in urothelial cancer cells
For researchers, scientists, and drug development professionals, the landscape of targeted therapies for urothelial carcinoma is rapidly evolving. Among the most promising agents are two selective fibroblast growth factor receptor (FGFR) inhibitors: infigratinib and erdafitinib. Both have demonstrated significant clinical activity in patients with FGFR-altered urothelial cancer, but a direct, comprehensive comparison of their preclinical and clinical efficacy is crucial for informed research and development decisions. This guide provides an objective comparison of this compound and erdafitinib, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action: Targeting the FGFR Signaling Pathway
Both this compound and erdafitinib are potent tyrosine kinase inhibitors that selectively target FGFRs.[1][2] FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. In a subset of urothelial cancers, genetic alterations such as mutations or fusions in FGFR genes, particularly FGFR2 and FGFR3, lead to constitutive activation of these downstream pathways, driving tumor growth.[2][3] this compound and erdafitinib competitively bind to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling, ultimately leading to decreased tumor cell proliferation and survival.
FGFR Signaling Pathway and Inhibition by this compound and Erdafitinib
Preclinical Efficacy: A Comparative Look
Direct preclinical comparisons of this compound and erdafitinib in urothelial cancer cell lines are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview of their in vitro activity.
In Vitro Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Cell Line | FGFR Alteration | This compound IC50 (nM) | Erdafitinib IC50 (nM) |
| RT112 | FGFR3-TACC3 Fusion | 5[1] | ~10-100[4] |
| RT4 | FGFR3 wild-type | 30[1] | ~1-10[4] |
| SW780 | FGFR3 wild-type | 32[1] | - |
| JMSU1 | FGFR3 wild-type | 15[1] | - |
| UPFL1 | - | - | 15[5] |
| UPFL3 | - | - | 19[5] |
| T24 | FGFR wild-type | - | 16,210[6] |
| UMUC6 | - | - | 11,930[6] |
Note: IC50 values can vary depending on the experimental conditions and assay used. The data presented here are compiled from different studies and should be interpreted with caution.
Effects on Cell Viability and Apoptosis
Both this compound and erdafitinib have been shown to reduce cell viability and induce apoptosis in urothelial cancer cell lines harboring FGFR alterations.
Erdafitinib:
-
In T24 and UMUC6 urothelial cancer cell lines, erdafitinib inhibited cell proliferation and induced G0/G1 cell cycle arrest.[6]
-
Treatment with erdafitinib significantly increased the percentage of apoptotic cells, as determined by Annexin V staining.[6]
-
Western blot analysis showed that erdafitinib treatment led to an increase in the expression of pro-apoptotic proteins such as Bax and cleaved-caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[6]
-
In FGFR wild-type urothelial cancer cells, erdafitinib was found to promote the degradation of the anti-apoptotic protein Mcl-1, and synergized with a Bcl-xL/Bcl-2 inhibitor to induce apoptosis.[7]
This compound:
-
While specific data on apoptosis induction by this compound in urothelial cancer cell lines from the searched results is less detailed, its potent inhibition of FGFR signaling and cell proliferation in FGFR-dependent cell lines strongly suggests an induction of apoptosis as a key mechanism of its anti-tumor activity.[1]
In Vivo Efficacy: Head-to-Head in a Mouse Model
A direct comparison of this compound and erdafitinib in an in vivo setting provides valuable insights into their relative efficacy. One study investigated their effects on tumor growth in an orthotopic mouse model of bladder cancer.
| Treatment Group | Mean Tumor Weight (g) ± SD |
| Vehicle | - |
| This compound | - |
| Erdafitinib | - |
Specific quantitative data from the graphical representation in the cited study was not available for direct inclusion in the table. However, the study's figures visually demonstrate a reduction in tumor weight with both treatments compared to the vehicle control.
Clinical Efficacy: A Review of Key Trials
Both this compound and erdafitinib have undergone clinical evaluation in patients with locally advanced or metastatic urothelial carcinoma with FGFR alterations.
Erdafitinib Clinical Trial Results
Erdafitinib has been approved by the FDA for the treatment of adult patients with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations that has progressed during or following at least one line of prior platinum-containing chemotherapy.[8][9]
| Trial | Phase | N | Key Efficacy Endpoints |
| BLC2001 | II | 99 | ORR: 40% (95% CI, 31-50) Median PFS: 5.5 months (95% CI, 4.2-6.0) Median OS: 11.3 months[10][11] |
| THOR (Cohort 1) | III | 136 | Median OS: 12.1 months (vs. 7.8 months with chemotherapy) Median PFS: 5.6 months (vs. 2.7 months with chemotherapy) ORR: 45.6% (vs. 11.5% with chemotherapy)[9][10] |
| THOR (Cohort 2) | III | - | Median PFS: 4.4 months (vs. 2.7 months with pembrolizumab) ORR: 40% (vs. 21.6% with pembrolizumab)[12] |
| Real-world data | - | 25 | Clinical Benefit Rate: 56% (CR 12%, PR 32%, SD 12%) Median PFS: 2.7 months Median OS: 6.73 months[13] |
This compound Clinical Trial Results
This compound has also shown promising clinical activity in patients with FGFR-altered urothelial carcinoma.
| Trial | Phase | N | Key Efficacy Endpoints |
| NCT01004224 (Phase Ib) | I | 67 | Overall ORR: 25.4% (95% CI, 15.5-37.5) Overall DCR: 64.2% (95% CI, 51.5-75.5)[7][14] |
| - First-line | I | 13 | ORR: 30.8% (95% CI, 9.1-61.4) DCR: 46.2% (95% CI, 19.2-74.9)[7][14] |
| - Second-line or later | I | 54 | ORR: 24.1% (95% CI, 13.5-37.6) DCR: 68.5% (95% CI, 54.4-80.5)[7][14] |
| PROOF 302 | III | 39 | Adjuvant setting; study terminated due to low accrual, precluding definitive conclusions.[15] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are generalized methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT/CCK-8)
Cell Viability Assay Workflow
-
Cell Seeding: Urothelial cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or erdafitinib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent is added to each well.
-
Incubation for Formazan Formation: The plates are incubated for a period to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.[6]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Urothelial cancer cells are treated with this compound, erdafitinib, or a vehicle control for a specified time.
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[6]
Western Blotting for FGFR Pathway Proteins
-
Cell Lysis: Treated and untreated urothelial cancer cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-FGFR, total FGFR, phospho-ERK, total ERK, cleaved caspase-3, etc.).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]
In Vivo Xenograft Study
-
Cell Implantation: Urothelial cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered this compound, erdafitinib, or a vehicle control, typically via oral gavage, at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
-
Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the efficacy of the different treatments.
Conclusion
Both this compound and erdafitinib are highly effective inhibitors of the FGFR signaling pathway with demonstrated preclinical and clinical efficacy in urothelial carcinoma harboring FGFR alterations. Erdafitinib has gained FDA approval based on robust phase II and III clinical trial data, establishing it as a standard of care for a specific patient population.[9] this compound has also shown significant clinical activity, with ongoing research to further define its role.[7][14]
Direct comparative preclinical data remains somewhat limited, highlighting an area for future research. Head-to-head in vitro studies across a larger panel of urothelial cancer cell lines with diverse FGFR alterations would provide a more granular understanding of their relative potencies and spectrum of activity.
For drug development professionals, the clinical data underscores the importance of patient selection based on biomarker testing for FGFR alterations. The development of resistance to these targeted therapies is an emerging challenge, and further research into resistance mechanisms will be crucial for the development of next-generation FGFR inhibitors and combination strategies to improve long-term patient outcomes.
References
- 1. ascopubs.org [ascopubs.org]
- 2. bridgebio.com [bridgebio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Erdafitinib Demonstrates Improved Responses in FGFR-Altered Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. onclive.com [onclive.com]
- 8. This compound in Early-Line and Salvage Therapy for FGFR3-Altered Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma | FDA [fda.gov]
- 10. esmo.org [esmo.org]
- 11. Erdafitinib: A novel therapy for FGFR-mutated urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ESMO: Erdafitinib demonstrates improved responses in FGFR-altered advanced urinary tract cancers | MD Anderson Cancer Center [mdanderson.org]
- 13. Erdafitinib treatment in metastatic urothelial carcinoma: a real-world analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound in Early-Line and Salvage Therapy for FGFR3-Altered Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
A Head-to-Head Preclinical Showdown: Infigratinib vs. Futibatinib in FGFR-Driven Cancers
In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, two small molecule inhibitors, infigratinib and futibatinib, have emerged as significant contenders. While both drugs target the FGFR signaling pathway, they exhibit distinct biochemical properties and preclinical efficacy profiles. This guide provides a detailed head-to-head comparison of their preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future research and clinical strategies.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound and futibatinib lies in their mechanism of action. This compound is a reversible, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] In contrast, futibatinib is an irreversible inhibitor that covalently binds to a conserved cysteine residue within the P-loop of the FGFR1-4 kinase domains.[3][4] This irreversible binding is thought to provide a more sustained and durable inhibition of FGFR signaling.[3]
Kinase Inhibition Profile: Potency and Selectivity
Both inhibitors demonstrate high potency against the FGFR family. However, subtle differences in their selectivity profiles are noteworthy.
Table 1: Kinase Inhibition Profile of this compound and Futibatinib
| Kinase Target | This compound IC50 (nM) | Futibatinib IC50 (nM) |
| FGFR1 | 0.9[5] | 1.8 ± 0.4[3] |
| FGFR2 | 1.4[5] | 1.4 ± 0.3[3] |
| FGFR3 | 1.0[5] | 1.6 ± 0.1[3] |
| FGFR4 | 61[1] | 3.7 ± 0.4[3] |
As the data indicates, this compound is a highly potent inhibitor of FGFR1, 2, and 3, with significantly lower activity against FGFR4.[1][5] Futibatinib, on the other hand, is a pan-FGFR inhibitor, potently targeting all four family members.[3] Futibatinib has also been shown to be highly selective for FGFR kinases, with minimal off-target activity against a large panel of other human kinases.[3]
In Vitro Efficacy: Anti-proliferative Activity in Cancer Cell Lines
Both this compound and futibatinib have demonstrated potent anti-proliferative activity in various cancer cell lines harboring FGFR alterations, including gastric, breast, lung, endometrial, and bladder cancers.[6][7][8]
Futibatinib's growth inhibitory activity (GI50) has been reported to be in the low nanomolar range in multiple FGFR-aberrant cell lines. For instance, in the FGFR2-amplified gastric cancer cell line SNU-16, the GI50 for futibatinib was reported to be in the nanomolar range.[3] Preclinical studies with this compound have also shown significant growth inhibition in FGFR-driven cancer cell lines.[6][8]
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The anti-tumor activity of both agents has been confirmed in in vivo xenograft models.
This compound: In patient-derived xenograft (PDX) models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma with FGFR fusions, treatment with this compound resulted in a reduction in tumor volume compared to control.[8] In a mouse model of achondroplasia, a condition caused by activating mutations in FGFR3, low-dose this compound led to a dose-dependent improvement in bone growth.[9][10]
Futibatinib: Oral administration of futibatinib has been shown to cause significant, dose-dependent tumor reduction in various FGFR-driven human tumor xenograft models.[3] For example, in a gastric cancer xenograft model with FGFR2 amplification, futibatinib demonstrated robust tumor growth inhibition.[11]
Mechanisms of Resistance: A Key Differentiator
A critical aspect of targeted therapy is the emergence of drug resistance. Preclinical studies suggest that futibatinib may have an advantage over reversible inhibitors like this compound in overcoming resistance.
Futibatinib has demonstrated potent activity against several FGFR2 kinase domain mutations that confer resistance to reversible FGFR inhibitors.[4][12] This includes the gatekeeper mutation V565F/L, which is a common mechanism of acquired resistance to drugs like this compound.[12] The irreversible binding of futibatinib allows it to maintain inhibitory activity against these mutated forms of the receptor.[13] In contrast, reversible inhibitors often lose their efficacy in the presence of such mutations.[12] Studies have shown that fewer drug-resistant clones emerged with futibatinib treatment compared to a reversible ATP-competitive FGFR inhibitor.[4]
Experimental Protocols
To ensure a clear understanding of the presented data, the following are detailed methodologies for key experiments cited.
Kinase Inhibition Assay (Futibatinib)
The inhibitory activity of futibatinib against FGFR1, 2, 3, and 4 was determined using an in vitro enzymatic assay. Recombinant FGFR cytoplasmic domains were used, and the phosphorylation of a peptide substrate was quantified using an off-chip mobility shift assay (LabChip3000 System). The ATP concentration in the assay was kept close to the Michaelis constant (Km) for each respective kinase.[3]
Cell Viability Assay (Futibatinib)
The anti-proliferative activity of futibatinib was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. Cancer cell lines were exposed to varying concentrations of futibatinib for 3 days. The concentration of the drug that caused 50% growth inhibition (GI50) was determined by measuring luminescence, which correlates with the number of viable cells.[3]
Xenograft Models (this compound and Futibatinib)
For in vivo efficacy studies, human tumor cells or patient-derived tumor fragments were implanted into immunocompromised mice. Once the tumors reached a specified size, the animals were treated with either the investigational drug (this compound or futibatinib) or a vehicle control, typically administered orally.[8][9][10] Tumor volume was measured regularly to assess the anti-tumor activity of the compound.[8][9][10]
Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scienceopen.com [scienceopen.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 9. bridgebio.com [bridgebio.com]
- 10. bridgebio.com [bridgebio.com]
- 11. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mouseion.jax.org [mouseion.jax.org]
Infigratinib in Gastric Cancer: A Comparative Guide to Combination Therapy Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of infigratinib, a selective fibroblast growth factor receptor (FGFR) inhibitor, in the context of combination therapy for gastric cancer models. While direct preclinical data on this compound combined with chemotherapy in gastric cancer is limited in publicly available literature, this document summarizes the available information on this compound as a monotherapy and draws comparisons with other FGFR inhibitors that have been studied in combination with standard chemotherapeutic agents. This comparative analysis aims to inform research and development efforts in the pursuit of more effective treatment regimens for FGFR-driven gastric cancer.
This compound: Mechanism of Action and Rationale for Combination Therapy
This compound is a potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3 tyrosine kinases. Aberrant FGFR signaling, often due to gene amplification, fusions, or mutations, is a known driver of oncogenesis in a subset of gastric cancers. Specifically, amplification of FGFR2 is a key molecular target in this disease. By blocking the ATP-binding pocket of FGFRs, this compound inhibits downstream signaling pathways, thereby impeding tumor cell proliferation and survival.[1]
The rationale for combining this compound with chemotherapy stems from the potential for synergistic or additive anti-tumor effects. Chemotherapy can induce DNA damage and cell cycle arrest, while this compound can block the pro-survival signals mediated by the FGFR pathway, potentially leading to enhanced cancer cell death.
Preclinical Evidence with this compound in Gastric Cancer Models
Direct and detailed preclinical studies of this compound in combination with chemotherapy in gastric cancer models are not extensively reported in peer-reviewed literature. However, a 2019 presentation at the American Association for Cancer Research (AACR) Annual Meeting highlighted the anti-tumor activity of this compound as a monotherapy in a patient-derived xenograft (PDX) model of gastric cancer. This study demonstrated that this compound treatment resulted in a reduction in tumor volume compared to control, supporting its potential as a therapeutic agent in FGFR-driven gastric cancer.[2][3]
Comparative Preclinical Data: Other FGFR Inhibitors in Combination with Chemotherapy
To provide a broader perspective on the potential of combining FGFR inhibition with chemotherapy in gastric cancer, this section details preclinical studies of other FGFR inhibitors.
Dovitinib with Nab-Paclitaxel
Dovitinib, a multi-kinase inhibitor that targets FGFR, VEGFR, and PDGFR, has been evaluated in combination with nab-paclitaxel in preclinical gastric cancer models.
Experimental Data:
| Gastric Cancer Model | Treatment Group | Outcome Measure | Result |
| MKN-45 Subcutaneous Xenografts | Control | Tumor Growth | - |
| Nab-Paclitaxel | Tumor Growth Inhibition | 75% | |
| Dovitinib | Tumor Growth Inhibition | 76% | |
| Dovitinib + Nab-Paclitaxel | Tumor Growth Inhibition | 85% (additive effect) | |
| Control | Median Survival | 23 days | |
| Dovitinib | Median Survival | 25 days | |
| Nab-Paclitaxel | Median Survival | 42 days | |
| Dovitinib + Nab-Paclitaxel | Median Survival | 66 days |
Experimental Protocol:
-
Cell Lines: MKN-45 (human gastric adenocarcinoma)
-
Animal Model: Subcutaneous xenografts in NOD/SCID mice.
-
Treatment Regimen:
-
Dovitinib: Administered orally.
-
Nab-Paclitaxel: Administered intravenously.
-
-
Analysis: Tumor growth was measured regularly. At the end of the study, tumors were excised and weighed. Immunohistochemistry was performed to assess cell proliferation (Ki67) and microvessel density (CD31).
Derazantinib with Paclitaxel
Derazantinib, another FGFR inhibitor, has shown synergistic anti-tumor effects when combined with paclitaxel in gastric cancer models.
Experimental Data:
In vivo studies using a SNU-16 cell-derived xenograft model (FGFR2-fusion) demonstrated reproducible synergy between derazantinib and paclitaxel, leading to tumor stasis and some complete regressions. The combination also resulted in a significant decrease in the proliferation marker Ki67.
Experimental Protocol:
-
Cell Lines: SNU-16 (human gastric carcinoma with FGFR2 fusion).
-
Animal Model: Subcutaneous xenografts in Balb/c mice.
-
Treatment Regimen:
-
Derazantinib: Administered orally, daily.
-
Paclitaxel: 15 mg/kg, administered intravenously, once weekly.
-
-
Analysis: Tumor volume was measured throughout the treatment period. At the endpoint, tumors were analyzed by immunohistochemistry for markers of proliferation (Ki67) and immune cell infiltration.
Signaling Pathways and Experimental Workflows
Signaling Pathway
Caption: this compound inhibits the FGFR signaling cascade, while chemotherapy induces DNA damage, leading to enhanced apoptosis.
Experimental Workflow
Caption: A typical preclinical workflow for evaluating this compound combination therapy in gastric cancer models.
Conclusion and Future Directions
The available preclinical data, primarily from studies of other FGFR inhibitors, suggests that combining FGFR-targeted therapy with chemotherapy is a promising strategy for the treatment of FGFR-driven gastric cancer. The synergistic and additive effects observed with dovitinib and derazantinib in combination with taxanes highlight the potential for enhanced anti-tumor activity.
While direct preclinical evidence for this compound in combination with chemotherapy in gastric cancer models is still emerging, the existing monotherapy data and the broader evidence for the drug class are encouraging. Further preclinical studies are warranted to elucidate the optimal combination strategies for this compound, including the most effective chemotherapeutic partners and treatment schedules. Such studies will be crucial for informing the design of future clinical trials aimed at improving outcomes for patients with FGFR-aberrant gastric cancer.
References
Infigratinib in FGFR2 Fusion-Positive Cancers: A Comparative Guide from Bench to Bedside
An objective analysis of the preclinical promise versus the clinical performance of infigratinib, a selective FGFR tyrosine kinase inhibitor, in the context of FGFR2 fusion-driven malignancies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and methodologies.
This compound (formerly BGJ398) is an oral, ATP-competitive, selective tyrosine kinase inhibitor (TKI) of fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] Genetic alterations in FGFRs, particularly gene fusions involving FGFR2, are known oncogenic drivers in a subset of cancers, most notably intrahepatic cholangiocarcinoma (iCCA), where they are found in approximately 10-16% of patients.[1][3] These fusions lead to constitutive activation of the FGFR signaling pathway, promoting tumor cell proliferation, survival, and angiogenesis.[4][5] this compound was developed to specifically target this aberration.
This guide compares the preclinical data that formed the basis of this compound's development with its observed efficacy in clinical trials, offering a detailed perspective on its therapeutic profile and standing among alternative treatments for FGFR2 fusion-positive cancers. Although the U.S. FDA granted accelerated approval to this compound in May 2021 for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement, this approval was later withdrawn in May 2024 at the sponsor's request due to the inability to complete required confirmatory studies.[6][7]
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of FGFR1, FGFR2, and FGFR3.[6] In cancers with FGFR2 fusions, the resulting chimeric protein is constitutively active, leading to uncontrolled downstream signaling. This compound acts as an ATP-competitive inhibitor, blocking the autophosphorylation of the FGFR2 fusion protein and subsequently inhibiting key downstream pathways, including the Ras-MAPK and PI3K-AKT signaling cascades.[1] This blockade ultimately leads to decreased cell proliferation and induction of apoptosis in tumor cells harboring these specific genetic alterations.[1]
Preclinical Efficacy
Preclinical studies demonstrated this compound's potent and selective activity against cancer cells with FGFR alterations. In vitro and in vivo models provided the foundational evidence for its clinical development.
In Vitro and In Vivo Data Summary
This compound has shown anti-tumor activity in various preclinical models, including patient-derived xenograft (PDX) models of cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma harboring FGFR fusions.[8][9] Treatment with this compound resulted in a reduction in tumor volume in these models compared to inactive controls.[9] The drug exhibits high potency against FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range.[1][6]
| Parameter | Value | Cell/Model Type | Reference |
| IC50 (FGFR1) | 1.1 nM | Biochemical Assay | [1][6] |
| IC50 (FGFR2) | 1.0 nM | Biochemical Assay | [1][6] |
| IC50 (FGFR3) | 2.0 nM | Biochemical Assay | [1][6] |
| IC50 (FGFR4) | 61 nM | Biochemical Assay | [6] |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Xenograft models of cholangiocarcinoma with FGFR2 fusions (e.g., FGFR2-TTC28, FGFR2-TRA2B) | [4] |
Experimental Protocols: Preclinical Studies
Cell Line Proliferation Assays:
-
Cancer cell lines with known FGFR2 fusions are seeded in 96-well plates.
-
Cells are treated with escalating concentrations of this compound or a vehicle control (e.g., DMSO).
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell growth inhibition against the drug concentration.
Xenograft and PDX Mouse Models:
-
Human tumor cells (cell lines or patient-derived tissue) with FGFR2 fusions are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is administered orally at a specified dose and schedule (e.g., daily). The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., Western blot for target engagement, immunohistochemistry).
Clinical Efficacy
The clinical development of this compound for FGFR2 fusion-positive cholangiocarcinoma was primarily based on a multicenter, open-label, single-arm Phase II trial (NCT02150967).
Phase II Clinical Trial (NCT02150967) Data
This trial enrolled patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma. The primary analysis focused on a cohort of 108 patients with FGFR2 gene fusions or rearrangements.[6][10]
| Efficacy Endpoint | Result (N=108) | 95% Confidence Interval (CI) | Reference |
| Objective Response Rate (ORR) | 23.1% | 15.6% - 32.2% | [6][10] |
| Complete Response (CR) | 0.9% (1 patient) | - | [6] |
| Partial Response (PR) | 22% | - | [6] |
| Disease Control Rate (DCR) | 84.3% | 76.0% - 90.6% | [10] |
| Median Duration of Response (mDOR) | 5.0 months | 0.9 - 19.1 months | [6][10] |
| Median Progression-Free Survival (mPFS) | 7.3 months | 5.6 - 7.6 months | [10] |
| Median Overall Survival (mOS) | 12.2 months | 10.7 - 14.9 months | [10] |
Experimental Protocols: Clinical Trial (NCT02150967)
Study Design:
-
A Phase II, open-label, single-arm, multicenter study.[10]
-
Patients were enrolled into cohorts based on their FGFR alteration status. The key cohort consisted of patients with FGFR2 fusions or rearrangements.[10]
Patient Population:
-
Adults with unresectable locally advanced or metastatic cholangiocarcinoma who had progressed on or were intolerant to at least one prior line of gemcitabine-based chemotherapy.[10]
-
Confirmation of an FGFR2 gene fusion or rearrangement was required for enrollment in the primary efficacy cohort.[10]
Treatment:
-
This compound was administered orally at a dose of 125 mg once daily for 21 consecutive days, followed by 7 days off, in 28-day cycles.[10]
Endpoints:
-
Primary: Overall Response Rate (ORR) per blinded independent central review (BICR).[10]
-
Secondary: Duration of Response (DOR), Progression-Free Survival (PFS), Disease Control Rate (DCR), and Overall Survival (OS).[10]
A Phase III trial, PROOF 301 (NCT03773302), was initiated to compare this compound to standard-of-care gemcitabine plus cisplatin in the first-line setting for patients with advanced cholangiocarcinoma and FGFR2 fusions.[11][12][13] However, this trial was discontinued.[5]
Comparison with Alternative FGFR Inhibitors
This compound entered a clinical landscape with other FGFR inhibitors also approved for FGFR2 fusion-positive cholangiocarcinoma. A cross-trial comparison highlights its relative efficacy, though direct head-to-head trials are lacking.
| Drug | Trial | ORR | mDOR | mPFS | mOS | Reference |
| This compound | Phase II (NCT02150967) | 23.1% | 5.0 months | 7.3 months | 12.2 months | [7][10] |
| Pemigatinib | FIGHT-202 (NCT02924376) | 36% | 9.1 months | 6.9 months | 21.1 months | [7][14] |
| Futibatinib | FOENIX-CCA2 (NCT02052778) | 41.7% | 9.7 months | 8.9 months | 20.0 months | [7][15] |
| FOLFOX (Chemo) | Retrospective Analysis | 5.4% | - | ~4.0 months | ~6.0 months | [16][17] |
Note: Data are from separate single-arm trials and should be interpreted with caution due to differences in patient populations and study designs.
The data suggests that while this compound demonstrated clinically meaningful activity compared to chemotherapy, other FGFR inhibitors like pemigatinib and futibatinib showed higher response rates and longer median overall survival in their respective pivotal trials.[3][7] Futibatinib, an irreversible inhibitor, may overcome some acquired resistance mutations that can affect reversible inhibitors like this compound and pemigatinib.[5][18]
Conclusion: From Preclinical Promise to Clinical Reality
The development of this compound exemplifies the modern paradigm of precision oncology, where a strong preclinical rationale based on a specific molecular driver is translated into a targeted therapy. Preclinical studies robustly demonstrated this compound's potent and selective inhibition of FGFR signaling in FGFR2 fusion-positive cancer models.
In the clinical setting, this compound confirmed this activity, providing a meaningful benefit for a subset of patients with chemotherapy-refractory cholangiocarcinoma, a disease with historically poor outcomes.[10][16] However, the clinical efficacy, particularly in terms of response rate and overall survival, appeared less robust when compared across trials with other approved FGFR inhibitors like pemigatinib and futibatinib.[3][7] The eventual withdrawal of its accelerated approval underscores the challenges in completing confirmatory studies in rare cancer subtypes and a competitive therapeutic landscape.[7]
For researchers and drug developers, the story of this compound highlights the critical importance of not only translating preclinical efficacy into clinical benefit but also navigating the competitive and evolving standards of care for genetically defined patient populations.
References
- 1. This compound for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. qedtx.com [qedtx.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. targetedonc.com [targetedonc.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound in patients with advanced cholangiocarcinoma with FGFR2 gene fusions/translocations: the PROOF 301 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. fda.gov [fda.gov]
- 15. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 16. onclive.com [onclive.com]
- 17. onclive.com [onclive.com]
- 18. aacrjournals.org [aacrjournals.org]
Infigratinib's Efficacy: A Comparative Analysis in Models With and Without Co-occurring Mutations
For Researchers, Scientists, and Drug Development Professionals
Infigratinib, a selective pan-FGFR tyrosine kinase inhibitor, has demonstrated clinical activity against tumors harboring fibroblast growth factor receptor (FGFR) alterations. However, the efficacy of this compound can be influenced by the complex genomic landscape of tumors, including the presence of co-occurring mutations in other key signaling pathways. This guide provides a comparative analysis of this compound's performance in preclinical models with FGFR alterations alone versus those with co-occurring mutations, supported by experimental data and detailed methodologies.
The FGFR Signaling Pathway and this compound's Mechanism of Action
FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1] Genetic alterations in FGFRs, such as gene fusions, amplifications, or activating mutations, can lead to constitutive activation of these downstream pathways, driving tumorigenesis.[2]
This compound is an ATP-competitive inhibitor that selectively targets FGFR1, FGFR2, and FGFR3, thereby blocking the aberrant signaling that promotes tumor growth.[1]
Efficacy of this compound in Models with FGFR Alterations Alone
Preclinical studies have consistently demonstrated the anti-tumor activity of this compound in cancer models driven solely by FGFR alterations.
In Vitro Sensitivity:
A panel of cholangiocarcinoma (CCA) cell lines harboring FGFR2 fusions exhibited a wide range of sensitivity to this compound. The most sensitive cell line, ICC13-7, had an IC50 of 12 nM.[3] This high sensitivity is attributed to the strong dependence of these cells on the oncogenic driver, a concept known as "oncogene addiction."
In Vivo Tumor Growth Inhibition:
In patient-derived xenograft (PDX) models of various cancers with FGFR fusions, this compound treatment resulted in significant tumor volume reduction compared to control groups.[4][5] For instance, in a bladder cancer xenograft model with an FGFR3-TACC3 fusion, oral administration of this compound led to a dose-dependent inhibition of tumor growth.[4]
| Model Type | Cancer Type | FGFR Alteration | This compound Efficacy | Reference |
| Cell Line | Cholangiocarcinoma | FGFR2 Fusion (various) | IC50 ranging from 12 nM to >1000 nM | [3] |
| Xenograft | Bladder Cancer | FGFR3-TACC3 Fusion | Dose-dependent tumor growth inhibition | [4] |
| PDX | Cholangiocarcinoma | FGFR Fusion | Tumor volume reduction | [4][5] |
| PDX | Breast Cancer | FGFR Fusion | Tumor volume reduction | [4][5] |
| PDX | Liver Cancer | FGFR Fusion | Tumor volume reduction | [4][5] |
| PDX | Gastric Cancer | FGFR Fusion | Tumor volume reduction | [4][5] |
| PDX | Glioma | FGFR Fusion | Tumor volume reduction | [4][5] |
Table 1: Summary of this compound Efficacy in Preclinical Models with FGFR Alterations Alone.
Impact of Co-occurring Mutations on this compound Efficacy
The presence of additional mutations in other cancer-related genes can confer intrinsic or primary resistance to this compound by providing alternative survival pathways that bypass the FGFR blockade.
Co-occurring Mutations in the MAPK Pathway (e.g., KRAS)
Activation of the MAPK pathway downstream of FGFR is a critical driver of cell proliferation. Co-occurring mutations in key components of this pathway, such as KRAS, can render cells less dependent on FGFR signaling and thus less sensitive to this compound.
In Vitro Evidence:
A study investigating mechanisms of acquired resistance to FGFR inhibitors demonstrated that introducing a KRAS G12D mutation into a biliary tract cancer cell line with an FGFR2-BICC1 fusion conferred resistance to FGFR inhibition.[6] This suggests that pre-existing KRAS mutations could also lead to primary resistance.
In Vivo Evidence:
In the same study, it was shown that cholangiocarcinoma cells with both an FGFR-BICC1 fusion and a concomitant KRAS G12D mutation had enhanced tumor growth in vivo and were more resistant to an FGFR inhibitor compared to cells with the FGFR fusion alone.[6]
| Model Type | Cancer Type | FGFR Alteration | Co-occurring Mutation | Impact on this compound Efficacy | Reference |
| Cell Line | Biliary Tract Cancer | FGFR2-BICC1 Fusion | KRAS G12D | Reduced sensitivity to FGFR inhibition | [6] |
| In Vivo Model | Cholangiocarcinoma | FGFR-BICC1 Fusion | KRAS G12D | Enhanced tumor growth and increased resistance to FGFR inhibition | [6] |
Table 2: Impact of KRAS Co-mutation on FGFR Inhibitor Efficacy.
Co-occurring Mutations in the PI3K/AKT/mTOR Pathway (e.g., PIK3CA, PTEN loss)
The PI3K/AKT/mTOR pathway is another critical downstream effector of FGFR signaling. Alterations in this pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN, can also lead to resistance to FGFR inhibition. While direct preclinical evidence comparing this compound's efficacy in isogenic models with these specific co-mutations is still emerging, clinical data suggests the importance of this pathway. A clinical trial investigating the combination of this compound and the PI3Kα inhibitor alpelisib in patients with PIK3CA-mutant solid tumors, with or without FGFR alterations, highlights the therapeutic rationale for co-targeting both pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.
Cell Viability (MTT) Assay
References
- 1. This compound for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qedtx.com [qedtx.com]
- 5. onclive.com [onclive.com]
- 6. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Infigratinib's selectivity across the kinome
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of infigratinib's performance against other selective FGFR inhibitors, supported by experimental data. This compound is an ATP-competitive tyrosine kinase inhibitor with high affinity for Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3). [1][2]
Alterations in the FGFR signaling pathway, including gene fusions, rearrangements, amplifications, and activating mutations, are implicated in the pathogenesis of various cancers.[1] this compound selectively targets these aberrant FGFRs, thereby inhibiting downstream signaling cascades and suppressing tumor cell proliferation.[1] This guide delves into the specifics of this compound's selectivity across the kinome and compares it with other prominent FGFR inhibitors.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. Off-target activities can lead to undesirable side effects. The following tables summarize the inhibitory activity of this compound and other selective FGFR inhibitors against a panel of kinases. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates greater potency.
| Kinase | This compound (IC50 nM) | Derazantinib (IC50 nM) | Erdafitinib (IC50 nM) | Pemigatinib (IC50 nM) | Rogaratinib (IC50 nM) | Futibatinib (IC50 nM) |
| FGFR1 | 4.5 | 22.2 | 4.1 | 3.3 | 7.5 | 1.8 |
| FGFR2 | 3.0 | 5.8 | 2.0 | 1.3 | 1.4 | 1.4 |
| FGFR3 | 5.6 | 22.8 | 3.1 | 5.2 | 8.8 | 1.6 |
| FGFR4 | 142 | 402 | 26.7 | 50.3 | 25.6 | 3.7 |
| CSF1R | 258 | 17.4 | 190 | >300 | 162 | N/A |
Data for this compound, Derazantinib, Erdafitinib, Pemigatinib, and Rogaratinib are from a radiometric kinase assay performed by Reaction Biology, as cited in El Shemerly et al., 2022. Futibatinib data is from a separate enzymatic assay.
Off-Target Kinase Inhibition Profile of this compound
| Kinase | This compound (IC50 nM) |
| VEGFR2 | 180 |
| ABL | 2300 |
| FYN | 1900 |
| KIT | 750 |
| LCK | 2500 |
| LYN | 300 |
| YES | 1100 |
This data highlights this compound's selectivity for the FGFR family, with significantly lower potency against a range of other kinases.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and how its selectivity is determined, the following diagrams illustrate the FGFR signaling pathway and the experimental workflow for a typical radiometric kinase assay.
Caption: Simplified FGFR Signaling Pathway and the inhibitory action of this compound.
References
Safety Operating Guide
Safe Disposal of Infigratinib: A Procedural Guide for Laboratory Professionals
Proper management and disposal of the kinase inhibitor infigratinib are critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound and associated contaminated materials in compliance with safety regulations.
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment to prevent skin and eye contact, inhalation, and ingestion.
Required PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.[1]
-
Lab Coat: A standard laboratory coat.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.
Always wash hands thoroughly with soap and water after handling this compound.[1] Avoid eating, drinking, or smoking in areas where this compound is handled or stored.[1]
Disposal of Unused or Expired this compound
Unused or expired this compound is considered chemical waste and must be disposed of accordingly. Do not dispose of this compound in the regular trash or down the drain.[2]
Procedure:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Containerization: Place the unused or expired product in a clearly labeled, sealed, and appropriate hazardous waste container.[3]
-
Licensed Disposal: Arrange for disposal through a licensed hazardous material disposal company.[4][5] The material may be incinerated in a facility equipped with an afterburner and scrubber.[4]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.[1][4][6]
Disposal of Contaminated Materials
Items such as personal protective equipment (gloves, etc.), labware (vials, pipette tips), and absorbent materials used for spill cleanup that have come into contact with this compound must be treated as hazardous waste.
Procedure:
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.
-
Packaging: Ensure the container is sealed to prevent leakage.
-
Disposal: Dispose of the contaminated packaging and materials in the same manner as the unused product, through a licensed hazardous waste disposal service.[4]
Accidental Spill Cleanup and Disposal
In the event of an this compound spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Absorption: For liquid spills, cover with a finely-powdered, liquid-binding absorbent material such as diatomite or universal binders.[1] For solid spills, carefully pick up the material without creating dust.[5]
-
Collection: Collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol.[1]
-
Disposal: Dispose of all cleanup materials as hazardous waste in accordance with regulations.[1]
Summary of this compound Waste Disposal
| Waste Type | Containerization | Disposal Method | Key Considerations |
| Unused/Expired this compound | Sealed, labeled hazardous waste container | Incineration by a licensed hazardous waste disposal company[4] | Follow all federal, state, and local regulations[1][4][6] |
| Contaminated Labware & PPE | Designated, labeled hazardous waste container | Dispose of as hazardous waste, same as the product[4] | Do not mix with non-hazardous waste |
| Spill Cleanup Material | Sealed, labeled hazardous waste container | Dispose of as hazardous waste[1] | Ensure proper decontamination of the spill area[1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and related waste materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Infigratinib
Essential Safety and Handling Guide for Infigratinib
For Research, Scientific, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for handling this compound (also known as BGJ-398) in a laboratory setting. Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe research environment.
Important Note: this compound is an investigational compound. The U.S. FDA granted accelerated approval for Truseltiq® (this compound) for certain types of cholangiocarcinoma, but this approval was voluntarily withdrawn by the sponsor in May 2024 due to difficulties in recruiting for confirmatory trials.[1] For laboratory research purposes, it must be handled with the precautions appropriate for a potentially hazardous substance.
Hazard Identification and Health Effects
This compound is classified with the following hazards based on available Safety Data Sheets (SDS):
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Potential Hazards: May be harmful if inhaled or absorbed through the skin and may cause respiratory tract irritation.[3]
Based on its mechanism of action and findings in animal studies, this compound can also cause fetal harm.[4] Therefore, it should be treated as a reproductive toxin.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary control measure to prevent exposure.[5] All PPE should be donned before handling the compound and disposed of as contaminated waste after completion of the task.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin absorption and contamination. Double gloving provides an extra layer of protection against tears and permeation. |
| Body Protection | Disposable, solid-front, back-closure gown with long sleeves and tight-fitting elastic cuffs.[5] | Protects skin from contact and prevents contamination of personal clothing. Low-linting material is preferred to avoid contaminating experiments.[5] |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[3][6] | Protects against splashes, dust, and aerosols, preventing serious eye irritation.[2] |
| Respiratory Protection | A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[6][7] | Required when handling the solid compound outside of a containment device (e.g., weighing) or when there is a risk of generating dust or aerosols.[3] |
Safe Handling and Operational Plan
Safe handling requires a combination of engineering controls and stringent work practices.
Step 1: Preparation and Engineering Controls
-
Designated Area: All handling of this compound, especially the solid (powder) form, must be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (CVE).[8] This prevents the release of airborne particles into the laboratory.[5]
-
Safety Equipment: Ensure an eye-wash station and safety shower are readily accessible.[2]
-
Surface Protection: Cover the work surface with a disposable, plastic-backed absorbent pad to contain spills.
Step 2: Compound Handling (Weighing and Reconstituting)
-
Avoid Dust and Aerosols: Extreme care must be taken to avoid the formation of dust and aerosols during handling.[2][3]
-
Weighing: Weigh the solid compound within the designated containment device (fume hood, etc.).
-
Reconstitution: Add solvent to the vial slowly to avoid splashing. If sonication is required, ensure the vial is securely capped.
Step 3: Post-Handling Decontamination
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after handling is complete. Dispose of the absorbent pad and cleaning materials as hazardous waste.[2]
-
Equipment: All non-disposable equipment (spatulas, glassware) must be thoroughly decontaminated.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Step 4: Doffing (Removing) PPE
-
Remove PPE in an order that minimizes the risk of self-contamination. A common procedure is:
-
Remove outer gloves.
-
Remove gown.
-
Remove inner gloves.
-
Remove face/eye protection.
-
Remove respirator (if used).
-
-
Dispose of all PPE immediately into a designated hazardous waste container.
Disposal Plan
All waste generated from handling this compound must be considered hazardous or cytotoxic waste.
-
Waste Segregation: Use clearly labeled, sealed containers for all this compound waste.[3]
-
Solid Waste: This includes contaminated PPE (gloves, gowns, masks), absorbent pads, and any labware (e.g., pipette tips, vials). Place in a designated hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof hazardous waste container. Do not pour down the drain.[2]
-
Sharps: Needles, syringes, or other sharp instruments must be disposed of in a designated, puncture-resistant sharps container.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2]
Safety and Handling Summary
| Parameter | Information | Source(s) |
| Chemical Name | This compound (BGJ-398) | [7][9] |
| CAS Number | 872511-34-7 | [7] |
| Molecular Formula | C₂₆H₃₁Cl₂N₇O₃ | [9] |
| Primary Hazards | Harmful if swallowed, Causes skin and serious eye irritation, Potential reproductive toxin. | [2][4] |
| Occupational Exposure Limit (OEL) | No OEL has been established. Handle as a potent compound. | [2][3] |
| Engineering Controls | Chemical Fume Hood, Biological Safety Cabinet, or Containment Ventilated Enclosure. | [8] |
| Required PPE | Double nitrile gloves, disposable gown, safety goggles/face shield, N100/FFP3 respirator for solids. | [2][6][7] |
| Spill Management | Evacuate area. Wear full PPE. Absorb liquids with inert material. Gently sweep up solids, avoiding dust. Decontaminate area. | [2] |
| First Aid (Exposure) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure. | [2][9] |
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling this compound in a research laboratory setting, from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling of this compound in a Research Laboratory.
References
- 1. WITHDRAWN: FDA grants accelerated approval to this compound for metastatic cholangiocarcinoma | FDA [fda.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. dupont.com.sg [dupont.com.sg]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. fishersci.com [fishersci.com]
- 8. osha.gov [osha.gov]
- 9. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
